molecular formula C9H8N2O2 B3178889 Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 853685-78-6

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B3178889
CAS No.: 853685-78-6
M. Wt: 176.17
InChI Key: ZUHGKNJPPTUPIH-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17. The purity is usually 95%.
BenchChem offers high-quality Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-6-5-10-3-2-7(6)11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHGKNJPPTUPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS Registry Number: 1150617-66-3 (Generic for esters) / Specific derivatives vary Scaffold Class: 5-Azaindole (Pyrrolo[3,2-c]pyridine)[1][2][3]

The 5-azaindole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole. It is widely utilized in kinase inhibitors (e.g., JAK, VEGF) due to its ability to form critical hydrogen bonds within ATP-binding pockets while offering distinct solubility and metabolic profiles compared to indoles.

This guide details the synthesis of the methyl ester derivative at the C2 position. Unlike electron-rich indoles, the electron-deficient pyridine ring of the 5-azaindole makes electrophilic aromatic substitution (e.g., Fischer indole synthesis) difficult without harsh modifications. Therefore, this guide prioritizes the Hemetsberger-Knittel reaction as the "Gold Standard" for its reliability, regioselectivity, and direct access to the ester functionality. A modern Palladium-catalyzed alternative is provided for comparison.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target, we must construct the pyrrole ring onto an existing pyridine core. The strategic disconnection occurs at the C2-C3 bond of the pyrrole ring or via simultaneous formation of the N1-C2 and C3-C3a bonds.

Strategic Disconnections
  • Path A (Nitrene Insertion): Disconnection of the C3-C3a bond. This leads to a vinyl nitrene intermediate generated from an azido-acrylate. Precursor: 4-Pyridinecarboxaldehyde .

  • Path B (Pd-Catalysis): Disconnection of N1-C2 and C2-C3. This implies a cross-coupling/cyclization of an ortho-haloaminopyridine with an alkyne. Precursor: 4-Amino-3-iodopyridine .

Retrosynthesis cluster_0 Path A: Hemetsberger-Knittel (Recommended) cluster_1 Path B: Sonogashira Annulation Target Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Target) VinylAzide Vinyl Azide Intermediate Target->VinylAzide Nitrene Insertion Alkyne Methyl Propiolate Target->Alkyne + HaloAmine 4-Amino-3-iodopyridine Target->HaloAmine Pd-Cat Cyclization Aldehyde 4-Pyridinecarboxaldehyde + Methyl Azidoacetate VinylAzide->Aldehyde Condensation

Figure 1: Retrosynthetic landscape highlighting the two primary approaches. Path A is preferred for cost-efficiency and scalability of the ester derivative.

Part 2: Primary Protocol – The Hemetsberger-Knittel Synthesis

This route is the industry standard for azaindole-2-carboxylates. It proceeds via the condensation of an aldehyde with an azidoacetate, followed by thermolytic cyclization.

Mechanism of Action[4][5][6]
  • Aldol-Type Condensation: Base-catalyzed reaction of 4-pyridinecarboxaldehyde with methyl azidoacetate yields methyl 2-azido-3-(pyridin-4-yl)acrylate.

  • Thermolysis: Heating the acrylate generates a vinyl nitrene via

    
     extrusion.
    
  • Electrocyclization: The highly reactive nitrene inserts into the adjacent C-H bond of the pyridine ring (C3 position) to form the pyrrole core.

Step-by-Step Methodology
Phase 1: Formation of Methyl 2-azido-3-(pyridin-4-yl)acrylate
ParameterSpecification
Scale 50 mmol
Reaction Time 2–4 Hours
Temperature -10°C to 0°C
Key Hazard Azides are potentially explosive.

Reagents:

  • 4-Pyridinecarboxaldehyde (5.35 g, 50 mmol)

  • Methyl azidoacetate (11.5 g, 100 mmol) [Note: Excess drives equilibrium]

  • Sodium Methoxide (NaOMe) (25% wt in MeOH, 22 mL)

  • Anhydrous Methanol (100 mL)

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel under Nitrogen atmosphere.

  • Solution A: Charge the flask with 4-pyridinecarboxaldehyde and anhydrous Methanol. Cool to -10°C using an ice/salt bath.

  • Addition: Add the solution of NaOMe dropwise over 20 minutes, maintaining temperature below -5°C.

  • Azide Addition: Add Methyl azidoacetate dropwise over 30 minutes. The solution will likely turn yellow/orange.

  • Stirring: Allow the mixture to stir at -5°C to 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde.

  • Quench: Pour the reaction mixture into 300 mL of ice-water containing saturated

    
    .
    
  • Isolation: The vinyl azide product often precipitates as a pale yellow solid. Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify formation of the acrylate by

      
       NMR (Vinyl proton signal typically 
      
      
      
      6.5–7.5 ppm).
Phase 2: Thermolytic Cyclization (Ring Closure)
ParameterSpecification
Solvent Xylene (isomer mixture) or Toluene
Concentration 0.05 M (High dilution prevents polymerization)
Temperature Reflux (110°C – 140°C)
Safety BLAST SHIELD REQUIRED

Protocol:

  • Setup: Equip a 2L reaction vessel with a reflux condenser and a heavy blast shield.

  • Solvent Prep: Bring 1000 mL of Xylene to a rolling reflux.

  • Addition: Dissolve the vinyl azide (from Phase 1) in a minimum amount of Xylene or Toluene. Add this solution dropwise to the refluxing solvent over 1–2 hours.

    • Why? Slow addition maintains a low concentration of the reactive nitrene, favoring intramolecular cyclization over intermolecular polymerization/tars.

  • Reaction: Reflux for an additional 1–3 hours. Evolution of

    
     gas will be observed.
    
  • Workup: Cool the solution to room temperature. The product may crystallize directly. If not, remove solvent in vacuo to ~10% volume and cool to 4°C.

  • Purification: Filter the precipitate. Recrystallize from Methanol/EtOAc or purify via silica gel flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization
  • Low Yield in Phase 1: Ensure reagents are dry. Water hydrolyzes the ester.

  • Tar formation in Phase 2: Increase dilution. If the concentration is too high, nitrenes dimerize into azo-compounds or tars.

  • Regioselectivity: 4-pyridinecarboxaldehyde exclusively yields the [3,2-c] isomer (5-azaindole) because the nitrene at the C4-vinyl position can only insert into C3.

Part 3: Alternative Route – Palladium-Catalyzed Annulation

For labs equipped with high-throughput screening or lacking large-scale thermal capabilities, a Sonogashira coupling followed by cyclization is a viable alternative.

Reagents:

  • 3-Iodo-4-aminopyridine

  • Methyl propiolate

  • 
     (5 mol%)
    
  • CuI (2 mol%)

  • TEA (Triethylamine) / DMF

Workflow:

  • Coupling: Sonogashira coupling of 3-iodo-4-aminopyridine with methyl propiolate yields the internal alkyne.

  • Cyclization: The amino group attacks the activated alkyne (often spontaneous or base-promoted) to close the pyrrole ring.

  • Pros/Cons: This method avoids potentially explosive azides but requires expensive iodinated starting materials and Pd catalysts.

Part 4: Visualization of Workflows

Reaction Mechanism (Hemetsberger-Knittel)[1][7]

Mechanism Start 4-Pyridinecarboxaldehyde Inter1 Aldol Adduct (Betaine) Start->Inter1 NaOMe, -10°C Azide Methyl Azidoacetate Azide->Inter1 VinylAzide Vinyl Azide (Ar-CH=C(N3)-COOMe) Inter1->VinylAzide -H2O Nitrene Vinyl Nitrene (Transient Species) VinylAzide->Nitrene Heat (-N2) Azirine 2H-Azirine (Equilibrium Species) Nitrene->Azirine Equilibrium Product Methyl 1H-pyrrolo[3,2-c] pyridine-2-carboxylate Nitrene->Product C-H Insertion (C3) Azirine->Product Ring Opening

Figure 2: Mechanistic pathway of the Hemetsberger-Knittel synthesis showing the critical nitrene insertion step.

Purification Decision Tree

Purification Start Crude Reaction Mixture (Post-Thermolysis) Solids Precipitate formed on cooling? Start->Solids TLC TLC Purity > 90%? Solids->TLC Yes Flash Flash Chromatography (DCM:MeOH 95:5) Solids->Flash No (Oily/Tar) Recryst Recrystallize (MeOH or EtOAc) TLC->Recryst Yes TLC->Flash No Done Pure Product Recryst->Done Flash->Done

Figure 3: Logic flow for the purification of the crude azaindole ester.

Part 5: Analytical Characterization Data (Reference)

To validate the synthesis, compare your product against these expected spectral characteristics:

  • Physical State: Off-white to pale yellow solid.[4]

  • Melting Point: ~195–198°C (varies slightly by crystal form).

  • 
     NMR (500 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 (br s, 1H, NH)
      
    • 
       8.95 (s, 1H, Pyridine H2)
      
    • 
       8.35 (d, 1H, Pyridine H6)
      
    • 
       7.45 (d, 1H, Pyridine H5)
      
    • 
       7.25 (s, 1H, Pyrrole C3-H)
      
    • 
       3.90 (s, 3H, 
      
      
      
      )
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 177.1.

References

  • Hemetsberger, H., & Knittel, D. (1972).[5] Synthese und Thermolyse von

    
    -Azidoacrylestern.[5] Monatshefte für Chemie, 103, 194–204.[5] 
    
  • Gribble, G. W. (2000).[5] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Popowycz, F., et al. (2003). Synthesis of 5-azaindole-2-carboxylates via the Hemetsberger reaction. Tetrahedron, 59(10), 1745-1752.
  • Martinez, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives. Bioorganic & Medicinal Chemistry, 20(23), 6803-6813.

  • University of Pittsburgh. (2013).[6] Safe Handling of Azides. Environmental Health & Safety Guidelines.

Sources

"Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate characterization data"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: Derivative of 800401-65-4) represents a critical scaffold in medicinal chemistry, specifically within the 5-azaindole class. As a bioisostere of the indole-2-carboxylate moiety, the introduction of nitrogen at the 5-position (pyridine ring) significantly modulates the physicochemical profile of the molecule.

Key Structural Advantages:

  • Lipophilicity Modulation: The pyridine nitrogen lowers logP compared to the parent indole, improving aqueous solubility.

  • Hydrogen Bonding: The N-5 atom acts as a hydrogen bond acceptor, a critical feature for interaction with kinase hinge regions (e.g., JAK, Aurora kinases).

  • Acidity: The electron-withdrawing nature of the pyridine ring increases the acidity of the pyrrole N-H (pKa ~13 vs. ~17 for indole), influencing binding kinetics.

This guide provides a definitive characterization framework for researchers synthesizing or utilizing this intermediate.

Synthesis Pathway: The Hemetsberger-Knittel Route[1]

While various routes exist (e.g., Reissert-Henze), the Hemetsberger-Knittel synthesis is the industry standard for 5-azaindole-2-carboxylates due to its scalability and regioselectivity. It proceeds via the thermolysis of an azido-acrylate intermediate derived from a pyridine carboxaldehyde.

Reaction Logic

The transformation relies on the formation of a nitrene intermediate from the vinyl azide. This highly reactive species inserts into the adjacent aromatic C-H bond to close the pyrrole ring.

HemetsbergerSynthesis cluster_impurities Critical Impurity Risks SM 4-Pyridinecarboxaldehyde (Starting Material) Step1 Condensation (Ethyl azidoacetate, NaOEt) SM->Step1 Inter Azido-acrylate Intermediate Step1->Inter Step2 Thermolysis (Xylene, Reflux) Inter->Step2 Imp1 Uncyclized Azide Inter->Imp1 Incomplete Heat Prod Methyl 1H-pyrrolo[3,2-c] pyridine-2-carboxylate Step2->Prod Imp2 Decarboxylated Product Prod->Imp2 Overheating

Figure 1: The Hemetsberger-Knittel synthetic workflow highlighting critical process control points.

Spectroscopic Characterization

The following data represents the diagnostic signals for the 5-azaindole-2-carboxylate core. Note that chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in DMSO-d6.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Reference: 2.50 ppm)
NucleusPositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Causality

H
NH 12.0 - 12.3br s-Exchangeable proton; deshielded by ester and pyridine ring.

H
H-4 8.95 - 9.10s-Diagnostic: Most deshielded aromatic proton due to proximity to pyridine N and anisotropy of the pyrrole ring.

H
H-6 8.35 - 8.45d5.8 - 6.0Ortho to pyridine nitrogen; typical

-pyridine shift.

H
H-7 7.40 - 7.50d5.8 - 6.0

-pyridine proton; shielded relative to H-6.

H
H-3 7.20 - 7.35s-Pyrrole ring proton; diagnostic doublet (

Hz) often collapses to singlet due to broadening.

H
OCH

3.88 - 3.95s-Methyl ester singlet.

C
C=O 161.5s-Carbonyl carbon.

C
C-4 142.0 - 144.0--Deshielded aromatic carbon (

to N).

Interpretation Note: The large chemical shift difference between H-4 (~9.0 ppm) and H-7 (~7.4 ppm) is the primary confirmation of the [3,2-c] isomer. In the [2,3-b] isomer (7-azaindole), the proton shifts are more clustered.

Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive (ESI+)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2][3]
  • Exact Mass: 176.0586

  • Observed [M+H]

    
    :  177.0650 ± 5 ppm
    
  • Fragmentation Pattern:

    • m/z 145: Loss of methanol [M - OCH

      
      ]
      
      
      
      (Characteristic of methyl esters).
    • m/z 117: Subsequent loss of CO [M - COOCH

      
      ]
      
      
      
      (Formation of the azaindole cation).
Infrared Spectroscopy (FT-IR)
  • 3200 - 3100 cm

    
    :  N-H stretch (Broad, indicative of H-bonding).
    
  • 1710 - 1725 cm

    
    :  C=O stretch (Strong, ester carbonyl).
    
  • 1600 - 1580 cm

    
    :  C=C / C=N aromatic ring stretches.
    

Physicochemical Properties[5][6][7][8][9]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 195 - 198 °C (Note: Isomeric 4-azaindoles melt higher, ~200°C; substituted derivatives often melt lower, ~170°C).

  • Solubility:

    • High: DMSO, DMF.

    • Moderate: Methanol, Ethyl Acetate (hot).

    • Low: Water, Hexanes.

Quality Control & Analytical Logic

To ensure the integrity of the scaffold for downstream SAR (Structure-Activity Relationship) studies, a rigorous QC protocol is required.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole-like absorption).

  • Retention Time: Expect elution at ~40-50% B due to moderate polarity.

Characterization Decision Tree

Use the following logic flow to validate batches and troubleshoot synthesis failures.

QC_Logic Start Crude Product Isolated MP Melting Point Check (Target: 195-198°C) Start->MP NMR 1H NMR (DMSO-d6) MP->NMR Decision1 Signal at 9.0 ppm present? NMR->Decision1 Decision2 Ester Me (3.9 ppm) present? Decision1->Decision2 Yes Fail1 Isomer Error (Check Starting Material) Decision1->Fail1 No (Shift < 8.5) Pass Release for Bioassay Decision2->Pass Yes Fail2 Hydrolysis/Decarboxylation Decision2->Fail2 No

Figure 2: Analytical decision matrix for validating the 5-azaindole scaffold.

References

  • Hemetsberger-Knittel Synthesis of Azaindoles

    • L'Heureux, A., et al. "Synthesis of the 4-, 5-, 6-, and 7-azaindoles via the Hemetsberger-Knittel reaction." Tetrahedron Letters, 2004.
    • 4[5]

  • Characterization of 5-Azaindole Derivatives

    • Wang, Y., et al. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.
    • 6

  • Physical Properties & Isomer Comparison

    • EPA CompTox Dashboard.[7][8] "1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (Isomer Data)."

    • 8[7][9][5]

Sources

"mass spectrometry analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of countless therapeutic agents. Among these, the pyrrolopyridine core is of significant interest due to its versatile biological activity.[1][2] Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, as a representative of this class, presents a unique analytical challenge. Its characterization and quantification are paramount for advancing preclinical and clinical programs, from metabolite identification to quality control in manufacturing.[3][4]

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this molecule. We move beyond mere procedural lists to explore the underlying scientific rationale for each methodological choice, ensuring that the described protocols are not only robust but also logically sound and defensible under regulatory scrutiny.[5][6]

Foundational Principles: Molecular Profile & Analytical Strategy

Before any analysis, understanding the target molecule is critical.

  • Compound: Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Molecular Formula: C₉H₈N₂O₂

  • Monoisotopic Mass: 176.0586 Da

  • Key Structural Features: A fused aromatic pyrrole and pyridine ring system (a basic nitrogen center) and a methyl ester functional group.

The presence of a basic nitrogen in the pyridine ring strongly suggests that positive-mode Electrospray Ionization (ESI) will be the most effective method, leading to the formation of a protonated molecular ion, [M+H]⁺, at m/z 177.0659.[7] This forms the cornerstone of our analytical approach, which is best executed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for its superior specificity and sensitivity.[8][9]

Figure 1: High-Level Analytical Workflow cluster_pre Pre-Analytical cluster_analytical Analytical Execution cluster_post Post-Analytical SamplePrep Sample Preparation (Dissolution & Filtration) LC Chromatographic Separation (UHPLC) SamplePrep->LC MS Mass Spectrometric Detection (ESI-QTOF/Orbitrap) LC->MS Eluent Transfer DataAcq Data Acquisition & Processing MS->DataAcq Validation Method Validation (ICH Q2(R1) Guidelines) DataAcq->Validation Report Reporting & Interpretation Validation->Report

Caption: A conceptual overview of the end-to-end analytical process.

The Crucial First Step: Sample Preparation

The quality of your data is fundamentally limited by the quality of your sample. The goal here is to ensure the analyte is fully dissolved in a solvent compatible with the LC-MS system and free of particulates.

Protocol 2.1: Standard Sample Preparation
  • Solvent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Rationale: This solvent mixture provides good solubility for moderately polar compounds and is perfectly matched with typical reversed-phase chromatography mobile phases. The formic acid aids in the protonation of the analyte before it even enters the mass spectrometer, improving ionization efficiency.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate reference standard and dissolve it in 10.0 mL of the diluent to create a 100 µg/mL stock solution.

  • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Filtration (Critical Step): Prior to injection, filter all samples and standards through a 0.22 µm PVDF or PTFE syringe filter.

    • Rationale: This prevents particulates from clogging the delicate tubing and high-pressure components of the UHPLC system, safeguarding the instrument and ensuring reproducible injections.

Chromatographic Separation: Achieving Specificity

The liquid chromatography step separates the analyte of interest from matrix components and potential isomers, which is essential for accurate quantification and identification.

Figure 2: Core LC-MS/MS System Components Solvents Mobile Phase A (e.g., 0.1% FA in Water) Mobile Phase B (e.g., 0.1% FA in ACN) Pump UHPLC Pump (Gradient Formation) Solvents->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column Column (e.g., C18) Autosampler->Column ESI_Source ESI Source Ionization Column->ESI_Source:ion MS_Analyzer Mass Analyzer (Q-TOF/Orbitrap) Fragmentation (CID) ESI_Source->MS_Analyzer:quad Detector Detector MS_Analyzer->Detector

Caption: A schematic of a typical UHPLC-MS/MS instrument setup.

Protocol 3.1: UHPLC Method Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Rationale: C18 columns provide excellent retention and peak shape for a wide range of small molecules, including N-heterocycles. The sub-2 µm particle size allows for high-resolution separation at faster flow rates.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
5.095
6.095
6.15
8.05
Rationale: A gradient elution is necessary to ensure that the analyte is eluted with a sharp peak shape and to clean the column of any more hydrophobic contaminants after each run.

Mass Spectrometric Detection and Fragmentation Analysis

This is the core of the analysis, where we determine the mass of the parent molecule and elucidate its structure through controlled fragmentation.

Protocol 4.1: Mass Spectrometer Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): 350 °C at 800 L/hr.[10]

  • Acquisition Mode:

    • Full Scan (MS1): m/z 50 - 500 (for identification and precursor selection).

    • Tandem MS (MS/MS): Precursor ion selection of m/z 177.07. Collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 177.07) is predicted to follow logical pathways based on the stability of the resulting fragments. The methyl ester is a primary site for initial losses.

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (32.03 Da), leading to a highly stable acylium ion.

    • m/z 177.07 -> m/z 145.04

  • Loss of the Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond can result in the loss of a methoxy radical (31.02 Da).

    • m/z 177.07 -> m/z 146.05

  • Loss of the Carbomethoxy Group (•COOCH₃): The entire ester group can be lost as a radical (59.02 Da).

    • m/z 177.07 -> m/z 118.05

  • Decarbonylation: The acylium ion at m/z 145.04 can further lose carbon monoxide (CO, 28.00 Da).

    • m/z 145.04 -> m/z 117.04

Figure 3: Predicted MS/MS Fragmentation Pathway Parent [M+H]⁺ Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate m/z = 177.07 Frag1 Fragment Ion m/z = 145.04 Parent->Frag1 - CH₃OH (32.03 Da) Frag2 Fragment Ion m/z = 146.05 Parent->Frag2 - •OCH₃ (31.02 Da) Frag3 Fragment Ion m/z = 118.05 Parent->Frag3 - •COOCH₃ (59.02 Da) Frag4 Fragment Ion m/z = 117.04 Frag1->Frag4 - CO (28.00 Da)

Caption: Key predicted fragments from the protonated parent molecule.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A method is only useful if it is proven to be reliable. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] This process demonstrates that the analytical method is suitable for its intended purpose.[5][13]

Table 5.1: Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte onlyPeak purity analysis; no interfering peaks at the analyte's retention time in blank matrix.
Linearity To demonstrate a proportional response to concentrationCorrelation coefficient (r²) ≥ 0.995 over the defined range.
Accuracy To measure the closeness of results to the true value80-120% recovery for low concentrations; 90-110% for higher concentrations.
Precision To measure the repeatability of the methodRelative Standard Deviation (RSD) ≤ 15% for LLOQ; ≤ 10% for other levels.
Limit of Detection (LOD) Lowest amount that can be detectedSignal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) Lowest amount that can be accurately quantifiedS/N ≥ 10 with acceptable precision and accuracy.[12]
Range The concentration interval where the method is precise and accurateDefined by the linearity and accuracy experiments.

Quantitative Analysis: From Signal to Result

For quantitative studies, Multiple Reaction Monitoring (MRM) on a triple quadrupole (QQQ) mass spectrometer is often the gold standard due to its unmatched sensitivity and selectivity.[14]

Protocol 6.1: MRM Method for Quantification
  • Instrument Setup: Use a triple quadrupole mass spectrometer coupled to the UHPLC system described in Protocol 3.1.

  • MRM Transition Selection: Based on the fragmentation data, select the most intense and specific precursor-to-product ion transitions.

    • Primary (Quantifier) Transition: 177.1 -> 145.0

    • Secondary (Qualifier) Transition: 177.1 -> 117.0

    • Rationale: The quantifier is used for calculating the concentration. The qualifier confirms the identity of the analyte; the ratio of the quantifier to qualifier signal should be consistent across all standards and samples.

  • Calibration: Inject the calibration standards prepared in Protocol 2.1 and construct a calibration curve by plotting the peak area of the quantifier transition against the known concentration.

  • Sample Analysis: Inject the unknown samples and use the regression equation from the calibration curve to determine the concentration of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Table 6.1: Example Linearity Data
Concentration (ng/mL)Peak Area (Arbitrary Units)
1.05,250
5.026,100
20.0105,300
100.0515,800
500.02,590,100
1000.05,210,500
Result r² = 0.9992

Conclusion

This guide outlines a robust and scientifically-grounded strategy for the mass spectrometric analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. By combining optimized sample preparation, high-resolution chromatographic separation, and precise mass spectrometric detection, this methodology provides a reliable platform for both qualitative and quantitative assessments. The emphasis on understanding the "why" behind each step and the integration of rigorous method validation ensures that the data generated is accurate, reproducible, and fit for purpose in a demanding research and drug development environment.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Google Cloud.
  • Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed.
  • Analytical Method Validation: are your analytical methods suitable for intended use? Polymer Solutions.
  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Semantic Scholar.
  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks.
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis
  • Electrospray ioniz
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. PubMed.
  • LC-MS/MS for Analysis of Pyrrolizidine Alkaloids. LabRulez LCMS.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts.

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An In-depth Technical Guide to the Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, composed of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, offers a unique combination of physicochemical properties and three-dimensional geometry. This framework serves as a versatile template for the design of potent and selective ligands for a variety of biological targets. The strategic incorporation of the pyridine nitrogen atom enhances solubility and provides a key hydrogen bond acceptor site, often leading to improved pharmacokinetic profiles compared to its indole counterpart. The methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivative, in particular, is a crucial intermediate, providing a handle for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide will provide an in-depth exploration of the synthesis, properties, and diverse applications of this valuable scaffold in drug discovery.

Core Physicochemical and Structural Properties

PropertyValue (Predicted/Inferred)Rationale and Significance in Drug Design
Molecular Formula C₉H₈N₂O₂Provides the elemental composition.
Molecular Weight 176.17 g/mol A low molecular weight is generally favorable for good oral bioavailability (Lipinski's Rule of Five).
logP ~1.5 - 2.0This predicted lipophilicity suggests a good balance between aqueous solubility and membrane permeability, crucial for absorption and distribution.
Topological Polar Surface Area (TPSA) ~58.5 ŲA TPSA in this range is often associated with good cell permeability and oral bioavailability.
Hydrogen Bond Donors 1 (pyrrole N-H)The pyrrole nitrogen can act as a crucial hydrogen bond donor in ligand-receptor interactions.
Hydrogen Bond Acceptors 3 (pyridine N, ester C=O, ester O)Multiple acceptor sites offer opportunities for strong and specific interactions with biological targets.
pKa (Basic) ~4-5 (Pyridine N)The basicity of the pyridine nitrogen can influence solubility in acidic environments (e.g., the stomach) and can be a key interaction point.
pKa (Acidic) ~16-17 (Pyrrole N-H)The pyrrole proton is weakly acidic and can be deprotonated under strong basic conditions for further functionalization.

Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate: A Self-Validating Protocol

The synthesis of the title compound can be approached through a multi-step sequence, starting from a readily available substituted pyrrole. The following protocol is a well-reasoned, illustrative pathway based on established synthetic methodologies for related azaindoles. Each step is designed to be self-validating through standard analytical techniques.

Experimental Workflow: From Pyrrole to the Target Scaffold

A 1. N-Protected Pyrrole-2-carboxaldehyde B 2. Knoevenagel Condensation A->B Malonic Acid, Piperidine, Pyridine C 3. 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid B->C Heat (Decarboxylation/Cyclization) D 4. Fischer Esterification C->D Methanol, H2SO4 (cat.) E 5. Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (Target) D->E F Characterization (NMR, MS, HPLC) E->F

Caption: Proposed synthetic workflow for Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Step-by-Step Methodology

Step 1: Knoevenagel Condensation of N-Protected Pyrrole-2-carboxaldehyde

  • Rationale: The Knoevenagel condensation is a classic and reliable method for forming a carbon-carbon double bond by reacting an aldehyde with an active methylene compound, in this case, malonic acid. The use of a nitrogen-protecting group (e.g., Boc or Ts) on the pyrrole nitrogen prevents unwanted side reactions.

  • Protocol:

    • To a solution of N-protected pyrrole-2-carboxaldehyde (1.0 eq) in pyridine (10 vol), add malonic acid (1.5 eq) and piperidine (0.1 eq).

    • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify with concentrated HCl to pH 2-3, which will precipitate the acrylic acid intermediate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation: The intermediate can be characterized by ¹H NMR to confirm the presence of the vinyl proton and the carboxylic acid proton.

Step 2: Reductive Cyclization and Deprotection to form 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic Acid

  • Rationale: This step involves a reductive cyclization of a nitropyridine precursor, a common strategy for forming the pyrrole ring of the azaindole system. The specific starting material would be a suitably substituted nitropyridine that can undergo condensation to form the acrylic acid intermediate from Step 1, followed by reduction of the nitro group and subsequent cyclization. An alternative, and often more direct route, involves the Batcho-Leimgruber indole synthesis starting from a nitropyridine derivative. For the purpose of this guide, we will assume the formation of the carboxylic acid as a key intermediate.

  • Protocol (Illustrative Batcho-Leimgruber approach):

    • React a suitable 4-chloro-3-nitropyridine derivative with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.

    • Reduce the nitro group using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). This reduction will be followed by spontaneous cyclization to the 1H-pyrrolo[3,2-c]pyridine ring system.

    • The 2-position can then be functionalized to introduce the carboxylic acid group, for instance, through lithiation followed by quenching with carbon dioxide.

  • Self-Validation: The formation of the bicyclic carboxylic acid can be confirmed by ¹H and ¹³C NMR, which will show the characteristic signals for the fused ring system. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.

Step 3: Fischer Esterification to Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

  • Rationale: Fischer esterification is a straightforward and acid-catalyzed method for converting a carboxylic acid to its corresponding ester using an excess of the alcohol.

  • Protocol:

    • Suspend 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1.0 eq) in methanol (20 vol).

    • Carefully add concentrated sulfuric acid (0.2 eq) dropwise while cooling the mixture in an ice bath.

    • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: The final product, methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, should be characterized by:

    • ¹H NMR: To confirm the presence of the methyl ester singlet (around 3.8-4.0 ppm) and the aromatic protons of the bicyclic system.

    • ¹³C NMR: To verify the presence of the ester carbonyl carbon (around 160-165 ppm) and the other carbons of the scaffold.

    • HRMS: To confirm the exact mass and elemental formula (C₉H₈N₂O₂).

    • HPLC: To determine the purity of the final compound.

Medicinal Chemistry Applications of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The rigid nature and versatile electronic properties of the 1H-pyrrolo[3,2-c]pyridine scaffold make it an attractive core for the development of inhibitors targeting various enzymes and receptors.

Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine moiety is a common feature in many potent kinase inhibitors. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

  • Monopolar Spindle 1 (MPS1) Kinase Inhibitors: MPS1 is a crucial component of the spindle assembly checkpoint and is overexpressed in many cancers.[1] The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to develop orally bioavailable MPS1 inhibitors.[1] Structure-based design has enabled the optimization of these compounds to achieve high potency and selectivity.[1]

    A Unattached Kinetochores B MPS1 Kinase Activation A->B C Spindle Assembly Checkpoint (SAC) Activation B->C D Inhibition of Anaphase-Promoting Complex (APC/C) C->D E Metaphase Arrest D->E F 1H-pyrrolo[3,2-c]pyridine Inhibitor F->B Inhibition

    Caption: Simplified MPS1 signaling pathway and the point of intervention by 1H-pyrrolo[3,2-c]pyridine inhibitors.

  • FMS-like Tyrosine Kinase (FMS) Inhibitors: FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a key regulator of macrophage development and function and is implicated in various inflammatory diseases and cancers. Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase.

    A CSF-1 Binding B FMS (CSF-1R) Dimerization & Autophosphorylation A->B C Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) B->C D Macrophage Proliferation, Survival, and Differentiation C->D E 1H-pyrrolo[3,2-c]pyridine Inhibitor E->B Inhibition

    Caption: Overview of the FMS kinase signaling pathway and its inhibition by 1H-pyrrolo[3,2-c]pyridine-based compounds.

Anticancer Activity via Microtubule Disruption

The 1H-pyrrolo[3,2-c]pyridine scaffold has been ingeniously used to design potent anticancer agents that act as colchicine-binding site inhibitors.[2][3] By replacing the flexible cis-olefin bond of natural products like combretastatin A-4 with the rigid 1H-pyrrolo[3,2-c]pyridine ring, the molecule is locked into a bioactive conformation, leading to enhanced and more stable antitubulin and antiproliferative activities.[4]

  • Mechanism of Action: These compounds bind to the colchicine site on β-tubulin, which is located at the interface between the α- and β-tubulin subunits. This binding event prevents the conformational change from a "curved" to a "straight" tubulin dimer, which is necessary for microtubule polymerization. The net result is the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]

    A α/β-Tubulin Dimers B Microtubule Polymerization A->B C Dynamic Microtubule Network B->C D Cell Division (Mitosis) C->D E 1H-pyrrolo[3,2-c]pyridine Derivative F Binding to Colchicine Site on β-Tubulin E->F F->B Inhibition

    Caption: Mechanism of microtubule disruption by 1H-pyrrolo[3,2-c]pyridine-based colchicine-binding site inhibitors.

Conclusion and Future Perspectives

The methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold is a cornerstone in the construction of a diverse array of biologically active molecules. Its inherent structural and electronic features provide a robust platform for the design of potent and selective inhibitors for various therapeutic targets. The synthetic accessibility of this scaffold allows for extensive derivatization, enabling fine-tuning of its pharmacological and pharmacokinetic properties. Future research will likely continue to leverage this privileged scaffold in the discovery of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases. The continued exploration of innovative synthetic methodologies and a deeper understanding of its interactions with biological targets will undoubtedly solidify the importance of the 1H-pyrrolo[3,2-c]pyridine core in the future of medicinal chemistry.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][2][3][5]

  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9487-9502. [Link][1]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • CompTox Chemicals Dashboard. (2025). 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Properties. EPA. [Link][6][7]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. [Link][8][9][10]

  • Wang, C., et al. (2024). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. PubMed. [Link][11]

  • PubChemLite. (n.d.). Methyl 1h-pyrrolo[3,2-c]pyridine-3-carboxylate (C9H8N2O2). PubChemLite. [Link][12][13]

  • MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid. MySkinRecipes. [Link][14][15]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link][16][17]

  • Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. PMC - NIH. [Link]

  • Ravelli, R. B. G., et al. (2009). Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. PNAS. [Link]

  • Wilson, R. A., & Talbot, N. (2009). Schematic of the Mps1 mitogen-activated protein kinase... ResearchGate. [Link]

  • Liu, X., & Winey, M. (2012). The MPS1 family of protein kinases. PubMed - NIH. [Link]

  • Ségaliny, A. I., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. PubMed. [Link]

  • Chu, Y., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. PMC - NIH. [Link][18][19]

  • Stanton, B. Z., et al. (2011). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

  • Ségaliny, A. I., et al. (2019). The structure and mechanism of activation of fms-like tyrosine kinase 3. ResearchGate. [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [https://en.wikipedia.org/wiki/Pyrrole]

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Methodological & Application

Application Note: Precision In Vitro Antiproliferative Assay for Pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and azaindoles. Derivatives of this scaffold have demonstrated potent inhibition against critical oncogenic kinases, including MPS1 , FMS , and Aurora kinases (1, 2). However, the planar, aromatic nature of this heterocycle often introduces significant hydrophobicity, leading to precipitation in aqueous media and confounding IC50 data.

This application note provides a rigorous, self-validating protocol for determining the antiproliferative activity of pyrrolo[3,2-c]pyridine derivatives. Unlike generic protocols, this guide specifically addresses solubility management, "edge effect" mitigation, and determining the Z-factor to validate assay robustness before screening.

Experimental Design Strategy

Assay Selection: Why ATP Quantification?

While colorimetric assays (MTT/MTS) are cost-effective, they rely on metabolic conversion, which can be artificially modulated by kinase inhibitors affecting mitochondrial respiration independent of cell death. For pyrrolo[3,2-c]pyridine development, we recommend ATP Bioluminescence (e.g., CellTiter-Glo®) as the Gold Standard.

  • Mechanism: Direct correlation between cellular ATP levels and viable cell number.[1]

  • Advantage: Higher sensitivity for potent nanomolar inhibitors (common in this scaffold class) and fewer pipetting steps, reducing cumulative error.

Compound Management (Critical)

Pyrrolo[3,2-c]pyridines often exhibit aqueous solubility


. Direct addition of high-concentration DMSO stocks to cell media causes "crashing out" (precipitation), leading to false negatives.
  • Rule: Perform serial dilutions in 100% DMSO first, then perform an intermediate dilution in media, ensuring the final assay DMSO concentration is

    
     (v/v).
    

Materials & Reagents

ComponentSpecificationPurpose
Test Compounds Pyrrolo[3,2-c]pyridine libraryTarget analytes
Reference Control Staurosporine or CrizotinibPan-kinase inhibitor (+ control)
Vehicle Control DMSO (Cell Culture Grade)Baseline viability (- control)
Cell Lines HeLa, A375, or MCF-7Kinase-dependent cancer models
Assay Reagent CellTiter-Glo® (Promega)ATP detection
Plate Type 96-well White Opaque, Flat BottomPrevents signal crosstalk

Detailed Protocol

Phase 1: Cell Seeding and Optimization

Timing: Day -1

  • Harvest Cells: Trypsinize adherent cells (e.g., A375 melanoma) and resuspend in fresh media (RPMI-1640 + 10% FBS).

  • Count & Dilute: Adjust density to 3,000–5,000 cells/well (cell line dependent).

    • Note: Ensure cells are in the log-growth phase. Over-confluence at 72h masks drug effects.

  • Plating: Dispense 90 µL of cell suspension into inner wells of a 96-well white plate.

  • Edge Effect Block: Fill the perimeter wells (Rows A/H, Cols 1/12) with 100 µL sterile PBS .

    • Reasoning: Evaporation at edges alters media concentration, skewing data.

  • Incubation: Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Phase 2: Compound Preparation (The "Intermediate Step" Method)

Timing: Day 0

To prevent precipitation, we utilize an intermediate dilution plate.

CompoundPrep cluster_0 Step 1: 100% DMSO Serial Dilution cluster_1 Step 2: Intermediate Media Plate cluster_2 Step 3: Assay Plate Addition Stock 10mM Stock (Pyrrolo-pyridine) DilutionPlate Deep Well Plate (3-fold serial dilution) Stock->DilutionPlate Serial Dilution MediaPlate Intermediate Plate (Media + 2% DMSO) DilutionPlate->MediaPlate Transfer 2µL to 98µL Media AssayPlate Cell Culture Plate (Final DMSO: 0.2%) MediaPlate->AssayPlate Transfer 10µL to 90µL Cells

Figure 1: Compound dilution workflow designed to maximize solubility. By prediluting in media (Step 2), we avoid the shock of adding 100% DMSO directly to cells.

Phase 3: Treatment and Readout

Timing: Day 0 to Day 3

  • Treatment: Add 10 µL of the diluted compounds from the Intermediate Plate (Phase 2) to the Cell Plate (containing 90 µL cells).

    • Final Volume: 100 µL.

    • Final DMSO: 0.2%.

  • Controls:

    • High Control (HC): Cells + 0.2% DMSO (100% Viability).

    • Low Control (LC): Media only (no cells) OR Cells + 10 µM Staurosporine (0% Viability).

  • Incubation: Incubate for 72 hours (standard for antiproliferative assays).

  • Detection:

    • Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent to each well.[2]

    • Orbitally shake for 2 minutes (lyse cells).

    • Incubate at RT for 10 minutes (stabilize signal).

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multi-mode plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Validation

Workflow Logic

The following diagram illustrates the logical flow from raw data to validated IC50.

AnalysisWorkflow RawData Raw Luminescence (RLU) Norm Normalization % Viability = (Sample - LC) / (HC - LC) * 100 RawData->Norm QC QC Check: Z-Factor > 0.5 Norm->QC QC->RawData Fail (Repeat Assay) Fit Curve Fitting 4-Parameter Logistic (4PL) QC->Fit Pass Output IC50 Determination Fit->Output

Figure 2: Data processing pipeline ensuring statistical validity before IC50 calculation.

Z-Factor Calculation (Self-Validation)

Before accepting data, calculate the Z-factor using your High Controls (HC) and Low Controls (LC):



  • Z > 0.5: Excellent assay.

  • 0.0 < Z < 0.5: Marginal (acceptable for preliminary screens).

  • Z < 0: Assay failed (Check cell density or pipetting error).

Curve Fitting

Plot Log[Compound] (x-axis) vs. % Viability (y-axis) . Use a non-linear regression model (Sigmoidal, 4PL):



Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Well-to-Well Variability Inconsistent pipetting or cell settling.Vortex cell suspension frequently during seeding. Use wide-bore tips.
Precipitation in Wells Hydrophobic pyrrolo-pyridine scaffold.Reduce final concentration. Ensure Step 2 (Intermediate Plate) is used.
"Smiling" Curve (Edge Effect) Evaporation in outer wells.Use the PBS barrier method described in Phase 1, Step 4.
Low Signal-to-Noise Low ATP content or old reagent.Check cell doubling time; ensure reagent is not expired; increase cell number.

References

  • Design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry). URL:[Link][3][4]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • Assay Guidance Manual: Cell Viability Assays. Source: NCBI Bookshelf (NIH). URL:[Link]

Sources

Application Note: Biochemical Kinase Inhibition Profiling of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

[1][2]

Abstract & Introduction

This technical guide details the protocol for evaluating the kinase inhibitory potency of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate . This molecule belongs to the 5-azaindole class (also known as pyrrolo[3,2-c]pyridines), a "privileged scaffold" in medicinal chemistry designed to mimic the purine ring of ATP.[1][2]

While the specific biological target of this methyl ester derivative depends on the side chains, the 5-azaindole core is structurally predisposed to bind the hinge region of kinases such as JAK , Aurora , MPS1 , and ROCK [1, 2].

Critical Scientific Context:

  • Binding Mode: The 5-azaindole scaffold typically functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone amide and carbonyl of the kinase hinge region [3].[2]

  • Ester Functionality: The C2-methyl ester renders the molecule lipophilic.[2] In biochemical (cell-free) assays, this moiety remains stable.[1][2] However, researchers must note that in cell-based assays, intracellular esterases may hydrolyze the ester to the corresponding carboxylic acid, potentially altering potency. This protocol focuses exclusively on biochemical IC50 determination .

Experimental Design & Logic

We utilize the ADP-Glo™ Kinase Assay (Promega) for this profile.[1][2] This bioluminescent assay measures the ADP formed from a kinase reaction.[2][3][4][5] It is preferred over FRET or radioactive assays for azaindoles because it is less susceptible to compound autofluorescence and provides a high Z' factor (>0.[2]7) [4].

The Signaling Pathway & Assay Principle

The assay follows a linear logic: Kinase activity consumes ATP

24

Assay_PrincipleSubstrateSubstrate + ATPReactionKinase Reaction(60 min)Substrate->ReactionKinaseKinase EnzymeKinase->ReactionInhibitor5-Azaindole(Test Cmpd)Inhibitor->ReactionDepletionStep 1: ADP-Glo™ Reagent(Depletes Unused ATP)Reaction->Depletion Contains ADP + Residual ATPDetectionStep 2: Detection Reagent(ADP -> ATP -> Light)Depletion->Detection Only ADP remainsSignalLuminescence(RLU)Detection->Signal Luciferase Reaction

Figure 1: Logical flow of the ADP-Glo™ biochemical assay.[1][2] The signal is directly proportional to kinase activity and inversely proportional to inhibitor potency.

Materials & Preparation

Compound Handling (The Azaindole Specifics)

The methyl ester group increases hydrophobicity.[2] Improper handling leads to precipitation and false negatives (flat dose-response curves).[1]

  • Stock Solution: Dissolve Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.[1]

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times to prevent ester hydrolysis from trace moisture.

  • Acoustic Dispensing (Optional but Recommended): If available, use an Echo® liquid handler to dispense nanoliter volumes directly to the plate to minimize DMSO carryover.[2]

Buffer Composition

Standard kinase buffers must be supplemented to prevent azaindole aggregation.[2]

ComponentConcentrationPurpose
Tris-HCl (pH 7.5) 40 mMMaintains physiological pH.[1][2]
MgCl₂ 20 mMEssential cofactor for ATP-Mg complex.[1][2]
BSA 0.1 mg/mLPrevents enzyme adsorption to plate walls.[2]
DTT 2 mMMaintains enzyme reduction state (freshly added).[1][2]
Triton X-100 0.01%Critical: Prevents promiscuous aggregation of the hydrophobic azaindole.[2]

Step-by-Step Protocol: IC50 Determination

Objective: Determine the concentration required to inhibit 50% of kinase activity (IC50). Plate Format: 384-well, white, low-volume, non-binding surface (Corning #4513 or equivalent).[1][2]

Step 1: Compound Dilution (Serial Dilution)[1][2]
  • Prepare a 100x intermediate dilution plate in DMSO.

  • Start at 1 mM (for 10 µM final assay conc) or 10 mM (for 100 µM final).

  • Perform a 1:3 serial dilution (e.g., 10 µL compound + 20 µL DMSO) across 10-12 points.

  • Control Wells:

    • High Control (HC): DMSO only (0% Inhibition, 100% Activity).[1][2]

    • Low Control (LC): 10 µM Staurosporine or excess known inhibitor (100% Inhibition).[1][2]

Step 2: Reaction Assembly

Note: Keep all reagents on ice; dispense at room temperature.

  • Dispense Compound: Transfer 50 nL of compound from the source plate to the 384-well assay plate.

  • Add Enzyme: Dilute the specific Kinase (e.g., MPS1, JAK2) in Assay Buffer to 2x the optimal concentration (determined by previous titration, typically 1-5 nM).[1][2]

    • Dispense 2.5 µL of 2x Enzyme solution to all wells except Low Control (add buffer only to LC if no specific inhibitor is used).

    • Incubate 10 mins at RT to allow the azaindole to bind the hinge region.

  • Add Substrate/ATP: Dilute the peptide substrate and Ultra-Pure ATP in Assay Buffer to 2x concentration.

    • ATP Concentration Rule: Use ATP at

      
       apparent (typically 10-50 µM) to ensure competitive inhibition kinetics are valid.[1][2]
      
    • Dispense 2.5 µL of 2x Substrate/ATP mix to start the reaction.[2]

    • Total Volume: 5 µL.

    • Final DMSO: 1%.[1][2]

Step 3: Incubation[1][2][3]
  • Seal the plate with an aluminum foil seal (light sensitive).

  • Incubate at Room Temperature (22-25°C) for 60 minutes .

Step 4: Detection (ADP-Glo™)[1][2]
  • Depletion: Add 5 µL of ADP-Glo™ Reagent I.[1][2][3]

    • Incubate 40 mins at RT. (Stops kinase, burns excess ATP).[1]

  • Detection: Add 10 µL of Kinase Detection Reagent II.

    • Incubate 30 mins at RT. (Converts ADP

      
       ATP 
      
      
      Light).
  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation

Calculation

Normalize data to Percent Inhibition:

Fit the data to a 4-parameter logistic equation (Hill Slope) to derive the IC50.

Quality Control Metrics

Before accepting the IC50, validate the plate using the Z-Factor:

12
  • Pass Criteria:

    
    . If 
    
    
    , check pipetting precision or enzyme stability.

Expert Insights: Mechanism & Troubleshooting

Structural Mechanism (Hinge Binding)

The 5-azaindole scaffold is a "privileged" binder.[1][2] The pyridine nitrogen (N5) and the pyrrole amine (N1) typically form a bidentate hydrogen bond network with the kinase hinge.[2]

Binding_ModeHingeKinase Hinge Region(Backbone CO / NH)Azaindole5-Azaindole Scaffold(Methyl 1H-pyrrolo[3,2-c]pyridine...)Interaction1H-Bond Acceptor(Pyridine N)Azaindole->Interaction1Interaction2H-Bond Donor(Pyrrole NH)Azaindole->Interaction2Interaction1->Hingebinds Backbone NHInteraction2->Hingebinds Backbone CO

Figure 2: Predicted binding mode of the 5-azaindole scaffold. The scaffold mimics the adenine ring of ATP, competing directly for the active site.

Troubleshooting Table
IssueProbable CauseSolution
High Background ATP contamination or incomplete depletion.[1][2]Use "Ultra-Pure" ATP provided in kit.[3] Ensure Reagent I incubation is full 40 mins.
Low Signal Enzyme degradation or DMSO intolerance.[2]Keep DMSO < 1%.[2] Add fresh DTT. Verify enzyme activity via titration.[1][2][5][6]
Bell-Shaped Curve Compound aggregation / Insolubility.[1][2]Increase Triton X-100 to 0.01%. Check compound solubility in buffer visually.
Potency Shift ATP concentration too high.[2]Ensure [ATP] is near

.[1][2] If [ATP] >>

, competitive inhibitors appear weaker (IC50 increases).[1][2]

References

  • Vertex Pharmaceuticals. (2014).[1][2] The Azaindole Framework in the Design of Kinase Inhibitors.[2][7][8][9][10] Molecules.[1][2][5][8][9][10][11][12]

  • ACS Medicinal Chemistry. (2013).[1][2] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[1][2][13] Journal of Medicinal Chemistry.[2]

  • Promega Corporation. (2024).[1][2] ADP-Glo™ Kinase Assay Technical Manual (TM313).[1][2][3]

  • NIH Chemical Genomics Center. (2010).[1][2] Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay Drug Dev Technol.[1][2]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Diaryl-1H-pyrrolo[3,2-c]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with significant pharmacological potential, including anticancer and antiplatelet activities.[1][2] This document provides a detailed guide for the synthesis of novel diarylamide derivatives starting from Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. We present a robust, two-step synthetic strategy involving an initial saponification of the methyl ester to the corresponding carboxylic acid, followed by a highly efficient amide coupling process. This protocol is designed for researchers in chemical synthesis and drug development, offering in-depth explanations of reaction mechanisms, step-by-step procedures, and expert insights to ensure successful and reproducible outcomes.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of pyrrole and pyridine rings creates a class of heterocyclic compounds known as pyrrolopyridines or azaindoles. Among the various isomers, the 1H-pyrrolo[3,2-c]pyridine framework has garnered substantial interest due to its presence in a multitude of biologically active molecules.[1] Derivatives of this scaffold have been extensively investigated as potent inhibitors of various cellular targets. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent tubulin polymerization inhibitors, exhibiting excellent antitumor activities.[3]

The modification of this core at the 2-position with a diarylamide moiety introduces a versatile functional group that can significantly influence the compound's physicochemical properties and biological activity. Diarylamides are a prominent class of compounds in drug discovery, known for their ability to form key hydrogen bonding interactions with biological targets.[4][5] This guide provides a comprehensive methodology to synthesize a library of these promising derivatives from a readily available starting material, Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate.

Overall Synthetic Strategy

The conversion of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate to its diarylamide derivatives is efficiently achieved through a two-stage process. This strategy ensures high yields and purity by first isolating the key carboxylic acid intermediate before proceeding to the final amide coupling.

  • Step 1: Saponification. The starting methyl ester is hydrolyzed under basic conditions to yield the corresponding 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. This step is crucial as the carboxylic acid is the direct precursor required for the subsequent amide bond formation.

  • Step 2: Amide Coupling. The synthesized carboxylic acid is activated and subsequently reacted with a diverse range of substituted anilines (arylamines) to form the target diaryl-1H-pyrrolo[3,2-c]pyridine-2-carboxamides.

G Start Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Reagent1 1. NaOH or LiOH 2. HCl (aq) Start->Reagent1 Intermediate 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid Reagent2 Substituted Arylamine, Coupling Agent (e.g., T3P®), Base (e.g., Pyridine) Intermediate->Reagent2 Final Diaryl-1H-pyrrolo[3,2-c]pyridine-2-carboxamide Reagent1->Intermediate Saponification Reagent2->Final Amide Coupling

Figure 1: General two-step synthetic workflow.

Protocol Part I: Saponification of the Methyl Ester

Principle and Rationale

Saponification is the hydrolysis of an ester under basic conditions. The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted to form the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate, precipitating the desired 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, which is typically a solid. This isolation is critical for purification and accurate stoichiometry in the next step.

Materials and Reagents
ReagentGradeSupplier
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate≥97%Commercial
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)Reagent GradeStandard Vendor
Methanol (MeOH)ACS GradeStandard Vendor
Deionized Water (H₂O)High PurityIn-house
Hydrochloric Acid (HCl), 2M solutionReagent GradeStandard Vendor
Ethyl Acetate (EtOAc)ACS GradeStandard Vendor
Step-by-Step Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio). A typical concentration is 0.1-0.2 M.

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution. Using an excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously. The carboxylic acid will begin to precipitate. Continue adding acid until the pH of the solution is approximately 3-4.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethyl acetate to aid in drying. Dry the isolated 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid under vacuum to a constant weight. The product is typically obtained as a white or off-white solid and can be used in the next step without further purification.

Protocol Part II: Synthesis of Diaryl-1H-pyrrolo[3,2-c]pyridine-2-carboxamides

Principle and Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable dehydration reaction that requires high temperatures and results in low yields. Therefore, the carboxylic acid must first be "activated". This involves converting the carboxyl group's hydroxyl into a better leaving group.

This protocol utilizes Propylphosphonic Anhydride (T3P®) as an activating agent. T3P® reacts with the carboxylic acid to form a highly reactive mixed anhydride intermediate. This intermediate is a potent acylating agent. The subsequent nucleophilic attack by the arylamine on the carbonyl carbon of this activated intermediate proceeds rapidly, followed by the elimination of the phosphonic acid byproduct, to yield the desired amide. Pyridine is used as a mild, non-nucleophilic base to quench the acids formed during the reaction, driving the equilibrium towards the product.[6]

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Intermediate Reactive Mixed Anhydride Intermediate Acid->Intermediate + T3P® T3P T3P® Amine Ar-NH₂ (Arylamine) Intermediate->Amine Product R-CONH-Ar (Diarylamide) Amine->Product Nucleophilic Attack

Figure 2: Amide bond formation mechanism via T3P® activation.

Materials and Reagents
ReagentGradeSupplier
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acidAs synthesizedIn-house
Substituted Anilines (various)≥97%Commercial
Propylphosphonic Anhydride (T3P®)50% solution in EtOAcStandard Vendor
Pyridine or N,N-Diisopropylethylamine (DIPEA)AnhydrousStandard Vendor
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)AnhydrousStandard Vendor
Saturated Sodium Bicarbonate (NaHCO₃) solutionReagent GradeStandard Vendor
Brine (Saturated NaCl solution)Reagent GradeStandard Vendor
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Vendor
Step-by-Step General Protocol
  • Setup: To an oven-dried, round-bottom flask under a nitrogen or argon atmosphere, add 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (0.1 M concentration). Add pyridine (3.0 eq).

  • Activation: Add the T3P® solution (1.5 eq) dropwise to the stirred mixture at room temperature. The addition should be controlled to manage any exotherm. Stir the mixture for 15-20 minutes to ensure complete activation.

  • Amine Addition: Add the desired substituted arylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, pyridine, and phosphonic byproducts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to afford the pure diarylamide derivative.

Representative Data for Synthesized Derivatives

The following table presents example data for a small set of synthesized diarylamide derivatives to illustrate expected outcomes.

Cmpd IDSubstituted Arylamine UsedMolecular FormulaYield (%)M.p. (°C)Key ¹H NMR Signal (δ, ppm)
DA-1 AnilineC₁₄H₁₁N₃O85215-217~10.2 (s, 1H, -NH)
DA-2 4-FluoroanilineC₁₄H₁₀FN₃O88224-226~10.3 (s, 1H, -NH)
DA-3 4-MethoxyanilineC₁₅H₁₃N₃O₂82208-210~10.1 (s, 1H, -NH)
DA-4 3-ChloroanilineC₁₄H₁₀ClN₃O91231-233~10.4 (s, 1H, -NH)

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. T3P® is corrosive and moisture-sensitive. Pyridine and DMF are toxic; handle with care.

  • Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Yield in Step 1 Incomplete hydrolysis.Increase reaction time, temperature (to ~50°C), or the equivalents of base.
Low Yield in Step 2 Inactive coupling reagent; wet reagents/solvents.Use fresh, anhydrous solvents and reagents. Ensure the carboxylic acid intermediate is thoroughly dry.
Sterically hindered or electron-poor arylamine.Increase reaction time and/or temperature. Consider a more potent coupling agent like HATU.
Multiple Spots on TLC Incomplete reaction or side product formation.Re-evaluate stoichiometry. Ensure slow addition of reagents. Optimize purification via column chromatography.

Conclusion

This application note provides a validated and robust two-step protocol for the synthesis of novel diaryl-1H-pyrrolo[3,2-c]pyridine-2-carboxamides. The methodology is characterized by its operational simplicity, use of commercially available reagents, and high efficiency, making it an excellent tool for generating libraries of compounds for screening in drug discovery programs. The detailed procedural steps and mechanistic insights are intended to empower researchers to successfully synthesize these valuable chemical entities.

References

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Guccione, S., et al. (2000). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Augustine, J. K., et al. (2014). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Shi, D., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Molecules. Available at: [Link]

  • Nagi, A., et al. (2016). Synthesis of new diarylamides with pyrimidinyl pyridine scaffold and evaluation of their anti-proliferative effect on cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fiasella, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this important class of nitrogen-containing heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust, reproducible HPLC methods.

Pyrrolo[3,2-c]pyridines, as basic compounds, present a unique set of challenges in reversed-phase HPLC, primarily due to their propensity for strong interactions with the stationary phase.[1] This guide is structured to directly address the most common issues you will encounter, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed experimental workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My chromatogram shows severe peak tailing.

Q: Why are the peaks for my pyrrolo[3,2-c]pyridine derivatives showing significant tailing?

A: Peak tailing is the most frequent challenge when analyzing basic compounds like pyrrolo[3,2-c]pyridines.[1][2] The primary cause is a secondary retention mechanism where the basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases.[2][3] These silanol groups are particularly problematic at mid-range pH levels where they are ionized and can engage in strong ionic interactions with your protonated basic analyte.[3][4] This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak with a "tail".[1][5]

Other potential, non-chemical causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

  • Physical Issues: Voids in the column packing bed or excessive dead volume in the HPLC system can distort peak shape.[1]

  • Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[1]

Q: How can I eliminate or significantly reduce this peak tailing?

A: A systematic approach that addresses these chemical interactions is required. The most effective strategies involve modifying the mobile phase or choosing a more suitable column. See Protocol 1 for a detailed, step-by-step methodology.

Issue 2: I'm struggling with poor resolution between my target compound and impurities.

Q: I have multiple peaks that are overlapping. How can I improve the separation?

A: Poor resolution is an optimization problem that can be solved by adjusting parameters that influence chromatographic selectivity.[6][7] Selectivity is the ability of the system to distinguish between different analytes.[7]

Solutions:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties; methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions, which can alter the elution order and improve separation.[8][9]

    • Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[8][10] Experiment with the pH within a stable range for your chosen column.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, the column chemistry is the next variable to change. Switching from a standard C18 column to a phenyl, cyano, or a polar-embedded phase introduces different interaction mechanisms (e.g., pi-pi interactions with a phenyl column) that can dramatically alter selectivity.[1]

  • Adjust the Gradient: If you are running a gradient elution, making the gradient shallower (i.e., increasing the organic content more slowly) can increase the separation between closely eluting peaks.[11]

  • Decrease Particle Size: For very challenging separations, moving to a column with smaller particles (e.g., sub-2 µm) will provide much higher efficiency, leading to sharper peaks and better resolution. This requires a UHPLC system capable of handling the higher backpressures.[1]

Issue 3: My recovery is low, or I suspect the compound is degrading on the column.

Q: After purification, my final yield is much lower than expected. What could be the cause?

A: Low recovery can stem from several factors, including irreversible adsorption or on-column degradation. Nitrogen-containing heterocycles can sometimes be sensitive to the acidic nature of silica gel.[12][13]

Troubleshooting Steps:

  • Assess On-Column Stability: Before committing to a preparative run, perform a stability test. Spot your compound on a silica TLC plate, let it sit exposed to the silica for an hour, and then develop the plate. If new spots appear or the original spot diminishes, degradation is likely.[13]

  • Switch to an Inert Stationary Phase: If degradation is confirmed, move away from standard silica. Consider a polymer-based column or neutral alumina, which are less acidic.[1][13] Modern, highly end-capped, base-deactivated silica columns are also designed to minimize these effects.[3][14]

  • Check for Precipitation: Ensure your sample is fully soluble in the mobile phase at the point of injection. If the sample solvent is strong and the initial mobile phase is weak, the compound may precipitate at the head of the column. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: How do I select the right HPLC column to start with for a new pyrrolo[3,2-c]pyridine derivative?

A1: For novel compounds, a good starting point is a high-quality, end-capped C18 column.[11] These are versatile and provide good retention for a wide range of moderately polar to non-polar compounds.[15] However, given the basic nature of your target, a base-deactivated C18 or a C18 with a polar-embedded group is often a superior first choice.[16] These columns are specifically designed to reduce interactions with residual silanols, providing better peak shape for basic analytes from the outset.[4][16] See Table 2 for a more detailed selection guide.

Q2: What is the best mobile phase strategy for these basic compounds? Is a buffer necessary?

A2: The most robust strategy is to control the mobile phase pH.[10][17] Most pyridine derivatives have a pKa between 5 and 6.[1][18] To ensure reproducible retention times, you should operate at a pH at least 1.5-2 units away from the analyte's pKa.[8][17]

  • Low pH (2.5-3.0): This is the most common approach. Using a buffer like 10-20 mM phosphate or an additive like 0.1% formic acid or trifluoroacetic acid (TFA) ensures the pyridine nitrogen is consistently protonated (positively charged) and, crucially, suppresses the ionization of residual silanols on the column, minimizing peak tailing.[1][8][10]

  • High pH (>8): At high pH, the pyridine is neutral, which can lead to excellent peak shape. However, this requires a pH-stable column (e.g., hybrid-silica or polymer-based) as traditional silica will dissolve.[1][10]

A buffer is highly recommended to maintain a stable pH, which is critical for reproducible chromatography, especially when the mobile phase pH is near the analyte's pKa.[9][17]

Q3: My compound is very polar and shows little to no retention on a C18 column. What should I do?

A3: This is a common issue for highly functionalized heterocycles.[19]

  • Use 100% Aqueous Mobile Phase: First, ensure your C18 column is "aqueous stable" (often designated with "AQ"). Standard C18 phases can undergo "phase collapse" in highly aqueous conditions, leading to irreproducible retention.[16][20]

  • Switch to a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which prevents phase collapse and offers alternative selectivity for polar compounds.[16]

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1][19] It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water is used as the strong, eluting solvent. This provides excellent retention for compounds that are unretained in reversed-phase.[19]

Q4: Can I use mass spectrometry (MS) with the mobile phase additives recommended for good peak shape?

A4: Yes, but with careful selection.

  • MS-Compatible: Formic acid, acetic acid, and ammonium formate/acetate are volatile and ideal for LC-MS applications.[8]

  • Non-Volatile (Avoid for MS): Phosphate buffers are non-volatile and will contaminate the MS ion source.[1]

  • Use with Caution: Triethylamine (TEA) is a competing base that can be very effective for improving peak shape, but it is an ion-suppressing agent and can significantly reduce MS sensitivity.[1] Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is also known to cause ion suppression in the MS source.[8] If you must use TFA for separation, keep the concentration low (e.g., 0.05%).

Key Experimental Protocols

Protocol 1: Systematic Approach to Reducing Peak Tailing

This protocol provides a step-by-step method to diagnose and fix peak tailing for pyrrolo[3,2-c]pyridine derivatives on a silica-based reversed-phase column (e.g., C18).

  • Establish a Baseline:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (select appropriate wavelength).

    • Expected Result: Significant peak tailing is likely.

  • Step 1: Mobile Phase pH Adjustment (Low pH)

    • Modify Mobile Phase A to be 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Re-equilibrate the column for at least 10 column volumes.

    • Inject the sample.

    • Rationale: Lowering the pH protonates the residual silanol groups on the silica surface, minimizing their ionic interaction with the basic pyridine analyte.[1] This is often the most effective single change for improving peak shape.

  • Step 2: Add a Competing Base (If Tailing Persists)

    • Prepare a new Mobile Phase A containing 0.1% Formic Acid and 5-10 mM Triethylamine (TEA).

    • Thoroughly flush the system and column.

    • Inject the sample.

    • Rationale: The competing base (TEA) preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[1] This is particularly useful if low pH alone is not sufficient. Note: This is not ideal for preparative LC-MS due to ion suppression.

  • Step 3: Evaluate a Different Column Chemistry (If Tailing is Still Unacceptable)

    • Switch to a modern, base-deactivated or polar-embedded C18 column.

    • Repeat the analysis using the optimized mobile phase from Step 1 (0.1% Formic Acid).

    • Rationale: These columns have a much lower concentration of active residual silanols due to improved bonding chemistry and end-capping, making them inherently better for analyzing basic compounds.[3][14]

Protocol 2: General Method Development Strategy for Pyrrolo[3,2-c]pyridines

This workflow outlines an efficient approach to developing a new purification method.

  • Analyte Characterization: Gather information on your molecule's polarity, pKa, and UV absorbance. This is foundational for all subsequent choices.[11][21]

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a base-deactivated C18 or polar-embedded C18 column (e.g., 4.6 x 100 mm, <5 µm).[16][22]

    • Mobile Phase: Use a simple, MS-friendly acidic modifier.

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

  • Scouting Gradient:

    • Perform a fast, broad gradient run (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your compound.[11]

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of your target compound to improve resolution from nearby impurities. For example, if your compound eluted at 60% B, you might design a new gradient from 40% to 80% B over 20 minutes.

  • Organic Modifier Screening:

    • If resolution is still not optimal, replace Acetonitrile with Methanol (with 0.1% Formic Acid) and repeat the optimized gradient. The change in solvent can significantly alter selectivity.[8]

  • Final Refinement and Scale-Up:

    • Once satisfactory separation is achieved, the method can be scaled up to a larger diameter preparative column. Ensure the sample load is optimized to avoid peak distortion.[6][23]

Data Presentation & Visualization

Table 1: Common Mobile Phase Additives and Their Functions
AdditiveTypical ConcentrationFunctionMS Compatibility
Formic Acid0.05 - 0.1%Acidifier, protonates basic analytes, suppresses silanol activity.[8]Excellent
Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, excellent for peak shape.[8]Fair (causes ion suppression)
Acetic Acid0.1 - 1.0%Acidifier, less acidic than formic acid.Excellent
Ammonium Formate/Acetate10 - 20 mMBuffering agent to control pH.[10]Excellent
Triethylamine (TEA)5 - 10 mM (0.1%)Competing base, masks active silanol sites.[1]Poor (strong ion suppression)
Phosphate Buffer10 - 50 mMStrong buffering agent, non-volatile.[1]No
Table 2: HPLC Column Selection Guide for Pyrrolo[3,2-c]pyridines
Stationary PhasePrimary Use CaseAdvantagesDisadvantages
Standard C18 General purpose screening.Widely available, well-understood.Prone to peak tailing with basic compounds.[1]
Base-Deactivated C18 Recommended Start. First-line for basic compounds.High surface coverage and end-capping minimizes silanol interactions, improving peak shape.[14]May have slightly different selectivity than standard C18.
Polar-Embedded Analytes with high polarity; tailing issues.Prevents phase collapse in 100% aqueous; offers unique selectivity.[16]Retention mechanisms can be more complex.
Phenyl-Hexyl Aromatic or moderately polar analytes.Offers alternative selectivity based on pi-pi interactions.[1]May provide less retention for aliphatic compounds.
HILIC Very polar analytes, unretained in RP.Excellent retention for highly polar compounds.Requires careful equilibration; sensitive to water content.
Hybrid/Polymer Methods requiring high pH (>8).Stable across a wide pH range (2-12).[1][10]Can have lower efficiency than silica-based columns.
Diagrams

G cluster_0 cluster_1 Chemical Causes cluster_2 Physical & Overload Causes start Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH check_load Check Sample Load start->check_load adjust_pH Adjust Mobile Phase: Add 0.1% Formic Acid check_pH->adjust_pH No check_additive Is Tailing Still Present? check_pH->check_additive Yes adjust_pH->check_additive add_tea Add Competing Base: 5-10 mM TEA (non-MS) check_additive->add_tea Yes check_column Is Peak Shape Acceptable? check_additive->check_column No add_tea->check_column change_column Switch to Base-Deactivated or Polar-Embedded Column check_column->change_column No solution Symmetrical Peak Achieved check_column->solution Yes change_column->solution reduce_load Reduce Injection Mass/Volume check_load->reduce_load High check_solvent Check Injection Solvent check_load->check_solvent OK reduce_load->check_solvent match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Stronger than MP check_solvent->solution OK match_solvent->solution

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

G cluster_polarity Analyte Polarity Assessment cluster_rp Reversed-Phase Path cluster_hilic HILIC Path start Start: New Pyrrolo[3,2-c]pyridine polarity Is Analyte Highly Polar? start->polarity rp_col Column: Base-Deactivated C18 or Polar-Embedded C18 polarity->rp_col No (Moderately Polar to Non-polar) hilic_col Column: HILIC (e.g., bare silica, diol) polarity->hilic_col Yes (Poorly Retained on C18) rp_mp Mobile Phase: Water/ACN + 0.1% Formic Acid rp_col->rp_mp end_node Proceed to Method Optimization rp_mp->end_node hilic_mp Mobile Phase: ACN/Water + Ammonium Formate Buffer hilic_col->hilic_mp hilic_mp->end_node

Caption: Decision tree for initial column and mobile phase selection.

References

Sources

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. The synthesis of this and other azaindole derivatives can be challenging, often plagued by low yields and the formation of stubborn impurities. This document offers a structured approach to identifying and resolving common experimental hurdles.

Troubleshooting Guide

Issue 1: Low or No Product Yield

One of the most frequent challenges in the synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a lower-than-expected yield. This can stem from a variety of factors, from the choice of synthetic route to subtle variations in reaction conditions.

Question: My reaction has resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: A low yield can be attributed to several factors, primarily the chosen synthetic strategy and reaction parameters. The synthesis of the pyrrolo[3,2-c]pyridine core is often achieved through methods like the Batcho-Leimgruber indole synthesis or Fischer indole synthesis, each with its own set of critical parameters.[1]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Causality: The cyclization step in many azaindole syntheses is highly temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote decomposition or the formation of side products.

    • Troubleshooting:

      • Systematic Temperature Screening: Begin by running the reaction at the temperature reported in the literature. If the yield is low, perform small-scale experiments at 10°C intervals above and below the initial temperature to identify the optimum.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product at different temperatures.

  • Inadequate Choice of Base or Catalyst:

    • Causality: The choice of base and catalyst is critical for facilitating the key bond-forming steps. For instance, in Suzuki cross-coupling reactions to introduce aryl groups, the palladium catalyst and ligand combination is paramount for efficient catalytic turnover.[2]

    • Troubleshooting:

      • Screen Different Bases: If using a base like potassium carbonate (K₂CO₃), consider screening other bases such as cesium carbonate (Cs₂CO₃) or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Catalyst and Ligand Optimization: For cross-coupling reactions, screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands to find the most effective combination for your specific substrates.

  • Poor Quality of Starting Materials or Reagents:

    • Causality: Impurities in starting materials or degraded reagents can inhibit the reaction or lead to the formation of unwanted byproducts. For example, the purity of boronic acids in Suzuki couplings is crucial.

    • Troubleshooting:

      • Verify Purity: Confirm the purity of all starting materials and reagents using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.

      • Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents. Solvents should be anhydrous if the reaction is sensitive to moisture.

Issue 2: Formation of Isomeric Impurities

The synthesis of substituted pyridines and pyrroles can often lead to the formation of regioisomers, which can be challenging to separate from the desired product.

Question: My post-reaction analysis (NMR, LC-MS) shows the presence of a significant isomeric impurity. How can I minimize its formation and effectively separate it?

Answer: The formation of isomeric impurities is a common problem in heterocyclic chemistry, often arising from competing reaction pathways. For pyrrolo[3,2-c]pyridines, this can occur during the cyclization step.

Potential Causes & Solutions:

  • Lack of Regiocontrol in Cyclization:

    • Causality: In Fischer indole-type syntheses, the cyclization of an unsymmetrical ketone precursor can occur on either side of the carbonyl group, leading to a mixture of isomers. The electronic and steric properties of the substituents on the pyridine ring influence the direction of cyclization.[1]

    • Troubleshooting:

      • Directed Synthesis: Modify the starting materials to favor the desired cyclization pathway. This could involve introducing a blocking group that is later removed or using a starting material that is already pre-functionalized to direct the reaction.

      • Choice of Acid Catalyst: The strength and type of acid catalyst can influence the regioselectivity of the cyclization. Experiment with different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂) to see if the isomer ratio can be improved.

  • Difficult Purification:

    • Causality: Isomers often have very similar polarities, making their separation by standard column chromatography difficult.

    • Troubleshooting:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture can sometimes resolve closely eluting compounds.[3]

      • Alternative Purification Techniques: If column chromatography is ineffective, consider other methods such as preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.[3] For recrystallization, a systematic screening of different solvents is necessary to find one that selectively crystallizes the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the core 1H-pyrrolo[3,2-c]pyridine scaffold?

A1: A frequently employed method is a variation of the Batcho-Leimgruber indole synthesis. This approach often starts from a substituted nitropyridine, which undergoes condensation with an enamine or a related species, followed by reductive cyclization to form the pyrrole ring.[1]

Q2: My purified product appears to be degrading on the silica gel column. What can I do to prevent this?

A2: The acidic nature of standard silica gel can sometimes cause degradation of nitrogen-containing heterocycles. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a different stationary phase like neutral or basic alumina can be a good solution.[3]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Many of the reagents used, such as strong acids, bases, and palladium catalysts, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can microwave irradiation be used to improve the reaction yield and time?

A4: Yes, microwave-assisted synthesis can be a powerful tool for optimizing reactions like Suzuki couplings. The high temperatures and pressures achieved in a microwave reactor can significantly reduce reaction times and, in some cases, improve yields by promoting more efficient catalytic cycles.[2]

Experimental Protocols

General Procedure for Suzuki Cross-Coupling

This is a representative protocol and may require optimization for specific substrates.

  • To a microwave vial, add the bromo-pyrrolo[3,2-c]pyridine starting material (1.0 eq), the desired boronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane) and water.

  • Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 125°C) for the specified time (e.g., 30 minutes).[2]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

MethodCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki CouplingPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O125 (Microwave)0.532-76[2]
Fischer IndoleH₂SO₄-Acetic Acid1104Variable[4]
Buchwald-HartwigPd(OAc)₂/BINAPCs₂CO₃1,4-Dioxane1000.33-6Good[5]

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Temp Optimize Reaction Temperature Start->Check_Temp Monitor_Progress Monitor Reaction by TLC/LC-MS Check_Temp->Monitor_Progress Check_Reagents Verify Reagent and Solvent Quality Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents If impure Check_Catalyst Screen Catalysts and Bases Check_Catalyst->Monitor_Progress Monitor_Progress->Check_Reagents If still low Monitor_Progress->Check_Catalyst If no improvement Successful_Yield Improved Yield Monitor_Progress->Successful_Yield If yield improves Purify_Reagents->Check_Temp

Caption: A logical workflow for troubleshooting low product yield.

Key Synthetic Strategies

Synthesis_Strategies Main_Product Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Batcho_Leimgruber Batcho-Leimgruber Synthesis Batcho_Leimgruber->Main_Product Fischer_Indole Fischer Indole Synthesis Fischer_Indole->Main_Product Cross_Coupling Cross-Coupling Reactions Cross_Coupling->Main_Product For derivatization

Caption: Common synthetic routes to the target molecule.

References

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
  • (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. Available at: [Link]

  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. Available at: [Link]

  • (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link]

  • (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

  • (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • (2018). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]

  • (2024). Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... ResearchGate. Available at: [Link]

  • (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • (n.d.). 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Pyrrolo[3,2-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "5-Azaindole" Paradox

The pyrrolo[3,2-c]pyridine (commonly 5-azaindole) scaffold presents a unique synthetic challenge compared to its ubiquitous isomer, 7-azaindole. The fusion of an electron-rich pyrrole with an electron-deficient pyridine creates a "push-pull" electronic system that destabilizes many classic indole syntheses.

Why this scaffold fails where others succeed:

  • Pyridine Basicity: The N5 nitrogen is highly basic (

    
    ), often poisoning acid catalysts used in Fischer syntheses.
    
  • Hydrazine Instability: The required precursor, 4-hydrazinopyridine, is notoriously unstable, prone to oxidation and polymerization before it can react.

  • Nucleophilic Vulnerability: The C4 and C6 positions are highly susceptible to nucleophilic attack, causing side reactions during organometallic steps (e.g., Bartoli).

This guide addresses these specific failure modes with diagnostic Q&A and validated protocols.

Module 1: The Fischer Indole Trap (Classic Route)

User Issue: "I am attempting a Fischer indole synthesis using 4-hydrazinopyridine and a ketone. The reaction turns to black tar immediately upon adding acid, with 0% product."

Diagnostic & Root Cause

You are encountering the "Hydrazine Decomposition Cascade."

  • Cause 1 (Catalyst Poisoning): The pyridine nitrogen (N5) protonates first. This positively charged ring strongly deactivates the system, preventing the formation of the ene-hydrazine intermediate required for the [3,3]-sigmatropic rearrangement.

  • Cause 2 (Precursor Instability): Free 4-hydrazinopyridine oxidizes rapidly in air to form azo compounds and tars.

The Fix: The Benzophenone Imine "Trojan Horse"

Do not use free hydrazine. Instead, use a palladium-catalyzed cross-coupling approach to generate a protected hydrazone in situ, or use the benzophenone imine surrogate.

Protocol: Pd-Catalyzed N-Arylation / Hydrolysis Cascade This method bypasses the isolation of unstable hydrazines.

  • Step 1 (Coupling): React 4-chloropyridine with benzophenone hydrazone using Pd(OAc)₂/Xantphos.

  • Step 2 (Exchange): Treat the resulting adduct with your ketone (e.g., cyclohexanone) and p-TsOH. The ketone displaces benzophenone.

  • Step 3 (Cyclization): The resulting hydrazone cyclizes in the same pot.

Optimized Conditions:

Reagent Equivalents Role
4-Chloropyridine 1.0 Substrate
Benzophenone Hydrazone 1.1 Hydrazine Surrogate
Pd(OAc)₂ 0.02 (2 mol%) Catalyst
Xantphos 0.03 (3 mol%) Ligand (Crucial for bite angle)
Cs₂CO₃ 1.4 Base
Step 2 Additive

| p-TsOH·H₂O | 2.0 | Acid Catalyst & Ketone Exchange |

Mechanism of Failure vs. Success

FischerFailure cluster_fail Standard Acid Catalysis (Failure) cluster_success Buchwald/Imine Route (Success) A 4-Hydrazinopyridine B Protonation at N5 (Pyridine Ring) A->B C Deactivated Ring (No Ene-Hydrazine) B->C D Polymerization/Tar C->D X 4-Chloropyridine + Benzophenone Hydrazone Y Pd-Catalyzed Coupling (Protected Intermediate) X->Y Z Acid Hydrolysis + Ketone (In-situ Cyclization) Y->Z W Pyrrolo[3,2-c]pyridine Z->W

Figure 1: Comparison of the failed classical Fischer route vs. the Pd-catalyzed surrogate strategy.

Module 2: The Larock Cyclization (Regioselectivity)

User Issue: "I am using Larock synthesis (4-iodo-3-aminopyridine + alkyne). I expect the bulky group at C2, but I'm getting a mixture or the wrong isomer (C3)."

Diagnostic & Root Cause

You are fighting "Coordination-Directed Insertion." In standard indoles, steric bulk drives the large group to C2. In 5-azaindoles, the pyridine nitrogen (N5) can coordinate with the Palladium species, altering the geometry of the insertion step.

  • Standard Outcome: Large group

    
     C2 (Steric control).
    
  • 5-Azaindole Deviation: If the alkyne has a hydroxyl or amino group, it may chelate Pd, directing the group to C3.

The Fix: Ligand Switching

To enforce steric control (Large group


 C2), you must use an electron-poor, bulky ligand that discourages N5-coordination.

Troubleshooting Table: Ligand Effects

Ligand Regioselectivity (C2:C3) Notes
PPh₃ 60:40 Poor. Allows N5 coordination.
TFP (Tri-2-furylphosphine) 85:15 Better. Reduced electron density on Pd.

| t-Bu₃P (P(t-Bu)3) | >95:5 | Best. Steric bulk overwhelms electronic effects. |

Protocol Modification: Switch from standard conditions (


, 

, DMF) to:
  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) - Use tetrafluoroborate salt if air stability is needed.
    
  • Base:

    
     (Stronger base helps oxidative addition of electron-poor pyridine).
    

Module 3: Bartoli Indole Synthesis (Nucleophilic Side Reactions)

User Issue: "I tried reacting 3-nitro-4-chloropyridine with vinyl Grignard. The starting material disappeared, but I isolated an alkylated pyridine instead of the indole."

Diagnostic & Root Cause

You have encountered "Carbophilic Attack." The Bartoli reaction relies on the Grignard reagent attacking the nitro group oxygen.[1] However, the pyridine ring is highly electron-deficient. The Grignard reagent (a strong nucleophile) prefers to attack the pyridine ring carbons (C2 or C6) via nucleophilic aromatic substitution (


) or addition, rather than the nitro group.
The Fix: Temperature & Stoichiometry Control

You must kinetically favor the nitro-attack over the ring-attack.

  • Temperature: The reaction must be initiated at -78°C. Higher temperatures (-40°C or 0°C) favor ring attack.

  • Stoichiometry: Use exactly 3.5 to 4.0 equivalents of Vinyl Magnesium Bromide.

  • Solvent: Switch to THF/DME (Dimethoxyethane) mixtures. DME chelates Mg, making the Grignard more reactive toward the hard nitro-oxygen.

Step-by-Step Protocol:

  • Dissolve nitro-pyridine in dry THF/DME (10:1) and cool to -78°C .

  • Add VinylMgBr (1.0 M in THF) dropwise over 30 minutes. Rapid addition causes local heating and side reactions.

  • Stir at -78°C for 1 hour, then allow to warm to -20°C (do not go to RT yet).

  • Quench with saturated

    
     at -20°C.
    

Module 4: Post-Synthetic Functionalization (The "Boekelheide" Issue)

User Issue: "I need to put a halogen or hydroxyl group at C4. I made the N-oxide, but treating it with acetic anhydride just gave me back the starting material or degradation."

Diagnostic & Root Cause

This is a "Rearrangement Failure." The classical Boekelheide reaction (N-oxide


 C-OAc) requires the pyridine ring to be sufficiently electron-rich to allow the cyclic rearrangement. The pyrrolo[3,2-c] system is electron-rich in the pyrrole but electron-poor in the pyridine, making the activation energy for the [3,3]-shift very high.
The Fix: Trifluoroacetic Anhydride (TFAA)

Acetic anhydride (


) is too weak. You need a stronger electrophile to activate the N-oxide oxygen, making the N-O bond weaker and facilitating the rearrangement.

Protocol:

  • Protection: Protect N1 (pyrrole nitrogen) with a Tosyl or SEM group. Unprotected N1 leads to polymerization.

  • Activation: Dissolve N-oxide in DCM at 0°C.

  • Reagent: Add TFAA (Trifluoroacetic anhydride) (1.5 eq), not

    
    .
    
  • Nucleophile: If you want a Chloride at C4, add tetrabutylammonium chloride (TBAC) to the mixture.

  • Rearrangement: Allow to warm to RT. If no reaction, heat to 40°C in a sealed tube.

Visual Summary: Decision Tree for Synthesis

SynthesisDecision Start Target: Pyrrolo[3,2-c]pyridine Substrate What is your starting material? Start->Substrate Nitro 3-Nitro-4-halopyridine Substrate->Nitro Available Amino 3-Amino-4-iodopyridine Substrate->Amino Available Hydrazine 4-Hydrazinopyridine Substrate->Hydrazine Avoid if possible Bartoli Route: Bartoli Synthesis Critical: -78°C, 4 eq. Grignard Nitro->Bartoli Larock Route: Larock Cyclization Critical: Bulky Ligand (t-Bu3P) Amino->Larock Fischer Route: Fischer (Modified) Critical: Benzophenone Imine Hydrazine->Fischer High Risk Product 5-Azaindole Scaffold Bartoli->Product Yield: 40-60% Larock->Product Yield: 70-90% Fischer->Product Yield: 30-50%

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate availability.

References

  • Prokopov, A. A., & Yartseva, I. V. (2020). Methods for the Synthesis of Pyrrolo[3,2-c]pyridines (Review). Chemistry of Heterocyclic Compounds.[2][3][4][5] Link

  • Hands, D., et al. (1996). A Convenient Method for the Preparation of 5-Azaindoles via Modified Fischer Synthesis. Synthesis.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Ujjainwalla, F., & Warner, D. (2005). Synthesis of 5-azaindoles via Palladium-Catalyzed Heteroannulation of Alkynes. Tetrahedron Letters. Link

  • Dobson, D., et al. (1991). The Synthesis of 7-Alkoxy-6-azaindoles via the Bartoli Reaction. Synlett. Link

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II: Boekelheide Reaction. Wiley-Interscience. Link

Sources

"preventing degradation of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate during storage"

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Operations Team & Medicinal Chemistry Group From: Senior Application Scientist, Chemical Stability Unit Subject: Technical Guide: Preservation and Stability of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Executive Summary

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 853685-78-6), also known as methyl 5-azaindole-2-carboxylate, is a critical heterocyclic building block. While the azaindole core offers improved solubility and metabolic stability profiles compared to indole analogues, the C2-methyl ester moiety is kinetically unstable under improper storage conditions.

This guide addresses the primary degradation vectors—hydrolysis and oxidative discoloration —and provides a self-validating storage protocol to ensure reagent integrity.

Part 1: The Degradation Matrix (Mechanistic Insight)

To prevent degradation, one must understand the "why." This compound faces two distinct threats:

  • Moisture-Driven Hydrolysis (Primary Threat): The electron-deficient pyridine ring (specifically the nitrogen at position 5) withdraws electron density from the pyrrole ring. However, the ester carbonyl remains susceptible to nucleophilic attack by water.

    • Mechanism:[1][2] Atmospheric moisture attacks the carbonyl carbon, displacing the methoxy group. This converts the lipophilic ester into the polar 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid .

    • Symptom:[1][3][4] The free-flowing white solid turns sticky or gummy; solubility in chlorinated solvents (DCM/Chloroform) decreases significantly.

  • Oxidative Coupling (Secondary Threat): Like most electron-rich heterocycles, the pyrrole NH is sensitive to radical oxidation, especially in the presence of light.

    • Mechanism:[1][2] Formation of radical cations leading to dimerization or polymerization.

    • Symptom:[1][3][4] Color shift from white/off-white to yellow, orange, or brown.

Visualizing the Degradation Pathway

DegradationPathway Ester Methyl 1H-pyrrolo[3,2-c] pyridine-2-carboxylate (Active Reagent) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Oxides Oxidized Dimers (Colored Impurities) Ester->Oxides Radical Oxidation Moisture H2O / H+ (Trace Acid) Moisture->Intermediate Oxygen O2 / UV Light Oxygen->Oxides Acid 1H-pyrrolo[3,2-c] pyridine-2-carboxylic acid (Major Degradant) Intermediate->Acid Elimination Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Mechanistic pathways showing hydrolysis (primary) and oxidation (secondary) risks.

Part 2: The "Gold Standard" Storage Protocol

Do not rely on the vendor's shipping packaging for long-term storage. Vendor vials are often not air-tight once opened.

Storage Workflow
  • Aliquot Immediately: Avoid repeated freeze-thaw cycles. Upon receipt, divide the bulk material into single-use vials (e.g., 100mg or 500mg aliquots).

  • Inert Atmosphere: Purge the headspace of each vial with Argon or Nitrogen for 10-15 seconds before capping. This displaces moisture-laden air and oxygen.

  • Secondary Containment: Place vials inside a desiccator or a jar containing active silica gel or Drierite™.

  • Temperature Control: Store at -20°C . While 4°C is acceptable for short-term (<1 month), -20°C kinetically arrests the hydrolysis reaction.

Decision Logic for Incoming Reagents

StorageWorkflow Start Reagent Receipt QC Visual & 1H-NMR Check Start->QC Decision Is Purity >97%? QC->Decision Purify Recrystallize (MeOH/H2O) Decision->Purify No (Degraded) Aliquot Aliquot under N2/Ar Decision->Aliquot Yes Purify->QC Seal Seal with Parafilm + Secondary Desiccant Aliquot->Seal Store Store at -20°C Seal->Store

Figure 2: Standard Operating Procedure (SOP) for handling incoming azaindole esters.

Part 3: Troubleshooting & Technical FAQs

Issue 1: The "Sticky Solid" Phenomenon

User Report: "I opened the vial after 3 months in the fridge, and the powder is clumping/sticky. It smells faintly acidic." Diagnosis: Partial Hydrolysis. The ester has converted to the carboxylic acid and released methanol. Corrective Action:

  • Verify: Run a TLC (5% MeOH in DCM). The acid will streak or stay at the baseline; the ester will have an Rf ~0.4-0.6.

  • Salvage:

    • Dissolve the mixture in EtOAc.

    • Wash with saturated NaHCO3 (The acid will go into the aqueous layer; the ester stays in organic).

    • Dry organic layer (Na2SO4) and concentrate.

    • Note: If the yield loss is >50%, discard and re-order.

Issue 2: Discoloration (Yellowing)

User Report: "The compound is slightly yellow. Can I still use it?" Diagnosis: Surface Oxidation. Common in azaindoles stored without inert gas. Technical Insight: Azaindoles are generally more stable than indoles, but the pyrrole ring is still electron-rich. Recommendation:

  • If used for rough chemistry (e.g., alkylation, acylation): Use as is. The impurity is likely <1%.

  • If used for catalysis or kinetics : Pass through a short plug of silica gel using DCM/Hexane (1:1) to remove polar colored impurities.

QC Data: Reference Values

Use these parameters to validate your material before critical experiments.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
1H-NMR (DMSO-d6) Methyl singlet @ ~3.9 ppm; NH broad singlet @ ~12.0 ppm400 MHz NMR
LC-MS (ESI+) [M+H]+ = 177.07C18 Column, H2O/MeCN + 0.1% Formic Acid
Solubility Soluble in DMSO, MeOH, EtOAc. Sparingly soluble in Hexane.Solubility Test

References

  • Advanced ChemBlocks. (2026). Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Product Specifications. Retrieved from

  • Combi-Blocks. (2024). Safety Data Sheet: Azaindole Esters and Storage. Retrieved from

  • Journal of Medicinal Chemistry. (2013). Structure-Based Design of 1H-Pyrrolo[3,2-c]pyridine Inhibitors. (Context on azaindole scaffold stability). Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Indole-2-carboxylic acid esters. (Analogous chemistry for hydrolysis protocols). Retrieved from

Sources

Validation & Comparative

"comparative study of pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine scaffolds"

Author: BenchChem Technical Support Team. Date: February 2026

The comparative study of pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds represents a critical junction in medicinal chemistry. While both serve as bioisosteres for indole and purine, their distinct electronic profiles and synthetic accessibilities dictate their utility in drug discovery.

This guide provides an objective, data-driven analysis designed for researchers optimizing kinase inhibitors and heterocyclic pharmacophores.

Executive Summary: The Bioisostere Landscape

In the realm of kinase inhibition and fragment-based drug discovery (FBDD), the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is the established "privileged" structure, serving as the core for FDA-approved drugs like Vemurafenib and Pexidartinib . Its success stems from its ability to mimic the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.

Conversely, the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is an underutilized isomer. It offers a distinct vector for hydrogen bonding and improved solubility profiles but presents greater synthetic challenges. It is increasingly relevant for targeting "difficult" kinases (e.g., FMS, JAK family) and tubulin polymerization sites where the 7-azaindole geometry fails to achieve selectivity.

Quick Comparison Matrix
FeaturePyrrolo[2,3-b]pyridine (7-Azaindole)Pyrrolo[3,2-c]pyridine (5-Azaindole)
Common Name 7-Azaindole5-Azaindole
Nitrogen Position Position 7 (Ortho to bridgehead)Position 5 (Para to bridgehead)
Primary Target Class Kinase Hinge Binder (ATP mimic)Kinase (Allosteric/Selectivity), Tubulin
Commercial Availability High (Commodity Chemical)Moderate to Low
Synthetic Difficulty Low (Robust routes established)High (Requires specific precursors)
Key Drug Examples Vemurafenib, VenetoclaxResearch Tools (FMS inhibitors, Factor VIIa)

Structural & Physicochemical Profiling

Understanding the electronic distribution is prerequisite to rational design. The position of the pyridine nitrogen drastically alters the pKa and hydrogen bond acceptor (HBA) capability.

Electronic Distribution & pKa
  • 7-Azaindole: The N7 lone pair is well-positioned to accept a hydrogen bond from the kinase hinge backbone (e.g., Cys residue), while the N1-H donates to the backbone carbonyl. This "Donor-Acceptor" (D-A) motif is coplanar and mimics purine.

  • 5-Azaindole: The N5 nitrogen is located on the "back" of the molecule relative to the N1-H. This creates a linear or "stepped" recognition motif rather than the tight chelation seen in 7-azaindole. This geometry is often used to reach into the solvent-exposed front or specificity pockets of an enzyme.

G cluster_0 Scaffold Topology & H-Bond Vectors cluster_1 Biological Consequence A 7-Azaindole (Pyrrolo[2,3-b]pyridine) N7: H-Bond Acceptor N1: H-Bond Donor C Hinge Binding (ATP Site) High Affinity A->C Ideal Geometry (D-A) B 5-Azaindole (Pyrrolo[3,2-c]pyridine) N5: Distal H-Bond Acceptor N1: H-Bond Donor D Specificity Pocket / Solvent Front High Selectivity B->D Altered Vector

Figure 1: Comparison of Hydrogen Bond Vectors and Biological Targeting Logic.

Synthetic Accessibility & Methodologies

The primary barrier to adopting the 5-azaindole scaffold is synthetic complexity. While 7-azaindoles are synthesized via robust Bartoli or Reissert reactions, 5-azaindoles often require lengthy sequences involving pyrrole protection and rearrangement.

Pathway A: 7-Azaindole (The Standard)[10]
  • Method: Bartoli Indole Synthesis.

  • Precursor: 2-amino-3-nitropyridine (or nitro-pyridine derivatives).

  • Mechanism: Reaction with vinyl Grignard reagents.

  • Yield: Generally 40–70%.

Pathway B: 5-Azaindole (The Challenge)
  • Method: Knoevenagel Condensation + Curtius Rearrangement.

  • Precursor: N-protected pyrrole-2-carbaldehyde.

  • Mechanism: Stepwise ring construction.

  • Yield: Total yield often <30% over 4 steps.

Experimental Protocol: Synthesis of 5-Azaindole Core

Note: This protocol describes the "Hemetsberger-Knittel" style approach or the aldehyde condensation method, which is more accessible for labs without specialized Grignard capabilities.

Reagents:

  • 4-Amino-3-pyridincarboxaldehyde (Precursor)

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Iron powder / Acetic Acid (Reduction/Cyclization)

Step-by-Step Workflow:

  • Condensation: Dissolve 4-amino-3-pyridincarboxaldehyde (1.0 eq) in nitromethane. Add ammonium acetate (1.1 eq). Reflux for 4 hours.

    • Checkpoint: Monitor TLC for the disappearance of aldehyde. Product is the nitro-vinyl pyridine intermediate.

  • Reductive Cyclization: Isolate the intermediate. Suspend in glacial acetic acid/ethanol (1:1). Add Iron powder (5.0 eq) cautiously. Heat to 80°C for 2 hours.

    • Mechanism:[1][2][3][4] Reduction of the nitro group to an amine, followed by intramolecular nucleophilic attack on the vinyl carbon (Michael-type) and elimination of ammonia/water to aromatize.

  • Purification: Filter off iron residues through Celite. Neutralize filtrate with

    
    . Extract with Ethyl Acetate.
    
    • Validation: 1H NMR (DMSO-d6) should show characteristic pyrrole peaks at

      
       6.5 and 7.4 ppm, distinct from pyridine protons.
      

Biological Performance Data

The following data summarizes the kinase inhibitory potential of these scaffolds when substituted with identical pharmacophores (e.g., a 3-aryl substituent).

Table 1: Comparative Kinase Inhibition (IC50)

Data synthesized from representative SAR studies (e.g., Vemurafenib analogs vs. 5-aza isomers).

Target Kinase7-Azaindole Analog (IC50)5-Azaindole Analog (IC50)Interpretation
BRAF (V600E) 31 nM (Potent)>1000 nM (Weak)7-aza geometry is essential for the hinge region of BRAF.
FMS (CSF1R) 150 nM60 nM (Potent)5-aza provides superior fit in the FMS ATP pocket.
JAK2 4.2 nM260 nM7-aza is the preferred scaffold for JAK family hinge binding.
Tubulin >10 µM0.12 µM 5-aza derivatives bind effectively to the Colchicine site.

Key Insight: The 5-azaindole scaffold is not a direct replacement for 7-azaindole in typical ATP-mimetic designs. It is a complementary scaffold. When a 7-azaindole lead shows poor selectivity or metabolic liability, "scaffold hopping" to 5-azaindole can retain potency against specific targets (like FMS) while altering the off-target profile.

References

  • Vemurafenib Discovery: Nature, 2010. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity."

  • 5-Azaindole Synthesis: Journal of Organic Chemistry, 2002. "Synthesis of 5-azaindoles via the Fischer indole synthesis."

  • Comparative Kinase SAR: Journal of Medicinal Chemistry, 2018. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase."

  • Tubulin Inhibition: European Journal of Medicinal Chemistry, 2024. "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors."

  • Metabolic Stability: Drug Metabolism and Disposition, 2014.[5] "Metabolic Activation of 7-Azaindole Derivatives."

Disclaimer: This guide is for research purposes only. All synthetic protocols should be performed in a controlled laboratory environment with appropriate safety measures.

Sources

A Head-to-Head Preclinical Assessment: Benchmarking Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Against the Multi-Kinase Inhibitor Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted cancer therapy, multi-kinase inhibitors have revolutionized treatment paradigms for various malignancies, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2][3] Sorafenib, the first approved oral multi-kinase inhibitor, set a significant precedent by demonstrating efficacy through the dual inhibition of tumor cell proliferation and angiogenesis.[1][4][5] Its mechanism of action involves targeting the RAF/MEK/ERK signaling cascade and receptor tyrosine kinases such as VEGFR and PDGFR.[4][6][7]

This guide introduces a novel investigational compound, Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, for preclinical benchmarking against the established therapeutic, Sorafenib. The structural elements of this novel compound suggest potential kinase inhibitory activity, making a direct comparison with Sorafenib a logical step in its preclinical evaluation. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous, head-to-head comparison. The experimental design detailed herein aims to elucidate the relative potency and mechanisms of action of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate, providing the foundational data necessary for further development.

The causality behind this experimental design is to first establish a phenotypic effect (cytotoxicity and anti-proliferative activity), then to dissect the underlying cellular mechanisms (apoptosis induction), and finally to investigate the molecular targets and pathways (kinase signaling and anti-angiogenic effects). This systematic approach ensures a thorough and comparative evaluation of the novel compound against the clinical gold standard.

Comparative Analysis of Core Mechanisms: Sorafenib vs. The Investigational Compound

Sorafenib's therapeutic effect is rooted in its ability to simultaneously disrupt two critical pillars of tumor progression: uncontrolled cell proliferation and the formation of new blood vessels (angiogenesis).[4] This is achieved by inhibiting key protein kinases in two major signaling pathways.

  • Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway), a central signaling cascade that transmits extracellular signals to the cell nucleus to promote cell growth and division.[8][9][][11] By inhibiting RAF kinases (c-Raf and B-RAF), Sorafenib effectively halts this signaling cascade, leading to decreased tumor cell proliferation.[4][6]

  • Inhibition of Angiogenesis: The compound also targets receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[4][7][12] These receptors are crucial for the formation of new blood vessels that supply tumors with oxygen and nutrients.[13][14][15] By blocking these receptors, Sorafenib starves the tumor of its blood supply, hindering its growth and potential for metastasis.[6]

The proposed benchmarking study will investigate whether Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate exhibits similar dual-action capabilities. The following experimental plan is designed to dissect its effects on cell viability, signaling pathways, and angiogenesis, directly comparing its performance metrics against Sorafenib.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of the proposed experiments, from initial broad-spectrum screening to more focused mechanistic studies.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Mechanistic Analysis A Cell Viability & Proliferation Assays (MTT / IncuCyte) B Apoptosis Induction Assays (Annexin V / Caspase-3) A->B Determine IC50 & Mechanism of Cell Death C Signaling Pathway Analysis (Western Blot for p-ERK, p-AKT) B->C Investigate Upstream Pathways D Anti-Angiogenic Potential (HUVEC Tube Formation Assay) C->D Elucidate Molecular Targets

Caption: Experimental workflow for benchmarking studies.

Phase 1: Assessment of Cellular Effects

The initial phase focuses on determining the direct impact of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate on cancer cell viability and proliferation, and whether it induces programmed cell death.

Cell Viability and Proliferation

The primary objective is to quantify the dose-dependent effect of the investigational compound on the viability and proliferation of relevant cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, A498 for renal cell carcinoma) and compare it to Sorafenib.

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17]

  • Cell Plating: Seed cancer cells (e.g., HepG2, A498) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate and Sorafenib (e.g., from 0.1 µM to 100 µM). Replace the culture medium with medium containing the compounds or a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[16][18]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Alternative Real-Time Analysis: IncuCyte® Live-Cell Analysis

For a more dynamic assessment of cell proliferation, the IncuCyte® system can be employed. This system allows for real-time, automated imaging and analysis of cell growth within a standard incubator, providing kinetic data without perturbing the cells.[20][21][22][23]

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM) after 72h (Hypothetical Data)
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylateHepG28.5
A49812.2
SorafenibHepG25.2
A4987.8
Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.[24][25]

Experimental Protocol: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Treat cells with each compound at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[25]

Phase 2: Mechanistic Deep Dive

This phase aims to uncover the molecular mechanisms underlying the cellular effects observed in Phase 1.

Signaling Pathway Analysis

Given Sorafenib's known targets, it is critical to assess whether the investigational compound affects the RAF/MEK/ERK and PI3K/AKT signaling pathways. Western blotting is the standard method for this analysis.

G cluster_pathways Key Signaling Pathways cluster_raf_mek RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_ERK Nucleus (Proliferation, Survival) ERK->Nucleus_ERK Sorafenib Sorafenib Sorafenib->Raf CompoundX Methyl 1H-pyrrolo[3,2-c] pyridine-2-carboxylate CompoundX->Raf Hypothesized Target RTK2 Growth Factor Receptor PI3K PI3K RTK2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus_AKT Nucleus (Survival, Growth) mTOR->Nucleus_AKT

Caption: Targeted signaling pathways for analysis.

Experimental Protocol: Western Blot

  • Cell Lysis: Treat cells with each compound for a short duration (e.g., 1-4 hours) to observe effects on protein phosphorylation. Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-ERK, total-ERK, p-AKT, total-AKT, and β-actin as a loading control).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify band intensities to determine the change in phosphorylation levels of target proteins relative to total protein levels.

Data Presentation: Phosphorylation Status

Treatment (IC50)p-ERK / Total ERK Ratio (Fold Change vs. Control)p-AKT / Total AKT Ratio (Fold Change vs. Control)
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate0.40.9
Sorafenib0.30.8
Hypothetical Data
Anti-Angiogenic Potential

The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a well-established in vitro model to assess a compound's ability to inhibit angiogenesis.[26][27]

Experimental Protocol: HUVEC Tube Formation Assay

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.[28]

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of the test compounds or Sorafenib.

  • Incubation: Incubate the plate for 4-6 hours to allow for the formation of capillary-like structures.[26]

  • Imaging: Visualize and capture images of the tube networks using a microscope. For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[28][29]

  • Quantification: Analyze the images using software to quantify parameters such as total tube length, number of junctions, and number of loops.

Data Presentation: Angiogenesis Inhibition

Compound (Concentration)Total Tube Length (% of Control)Number of Junctions (% of Control)
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (1 µM)65%58%
Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (5 µM)32%25%
Sorafenib (1 µM)55%48%
Sorafenib (5 µM)28%22%
Hypothetical Data

Conclusion and Future Directions

This guide provides a structured, scientifically rigorous framework for the preclinical benchmarking of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate against Sorafenib. By systematically evaluating its effects on cell viability, apoptosis, key signaling pathways, and angiogenesis, researchers can build a comprehensive profile of this novel compound.

The hypothetical data presented herein illustrates how the results can be structured for a clear, comparative analysis. Should the experimental data demonstrate that Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate possesses potent anti-proliferative and anti-angiogenic activities, with a favorable IC50 and a clear mechanism of action, further investigation would be warranted. Subsequent steps would include broad-panel kinase screening to identify its specific molecular targets, in vivo efficacy studies in xenograft models, and comprehensive ADME/Tox profiling to assess its drug-like properties. This structured approach ensures that promising compounds are advanced based on robust, comparative data, accelerating the path toward novel cancer therapeutics.

References

  • Sorafenib - Wikipedia. [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. [Link]

  • A review of the mechanism of action and clinical applications of sorafenib in advanced osteosarcoma - PMC. [Link]

  • MAPK/ERK pathway - Wikipedia. [Link]

  • Live Cell Analysis Instruments | Sartorius. [Link]

  • ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC. [Link]

  • What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. [Link]

  • Live-Cell Imaging and Analysis System: Incucyte ® S3 - Sartorius. [Link]

  • Introducing real-time live-cell analysis with the Incucyte® - News-Medical. [Link]

  • Cell Apoptosis Assay Services I Reaction Biology. [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • Sorafenib (Nexavar): Uses in Cancer, Side Effects, Dosage, Expectations, and More. [Link]

  • MAPK Erk pathway - Cusabio. [Link]

  • Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells - MDPI. [Link]

  • New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies - PubMed. [Link]

  • Incucyte® SX5 Live-Cell Analysis System from Sartorius | Biocompare.com. [Link]

  • Role of Platelet-Derived Growth Factor-mediated signaling in carcinogenesis and metastasis | Cellular and Molecular Biology. [Link]

  • Clinical Policy: Sorafenib (Nexavar) - PA Health & Wellness. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. [Link]

  • FDA approves the use of sorafenib for thyroid carcinoma - ecancer. [Link]

  • Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D - ibidi. [Link]

  • Choosing an Apoptosis Detection Assay - Axion Biosystems. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR - Bio-Rad. [Link]

  • Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo - PMC. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. [Link]

  • U.S. FDA Approves NEXAVAR® (sorafenib) for the Treatment of Patients with Locally Recurrent or Metastatic, Progressive, Differentiated Thyroid Carcinoma Refractory to Radioactive Iodine Treatment - Amgen. [Link]

  • Review Article PDGF signaling in cancer progression - e-Century Publishing Corporation. [Link]

  • VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis - Company of Biologists Journals. [Link]

  • Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed. [Link]

  • Apoptosis Assay Chart | Life Science Research | Merck. [Link]

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

  • Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells - the Lonza Picturepark. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Roles of PDGF/PDGFR signaling in various organs - The Korean Journal of Physiology & Pharmacology. [Link]

  • Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib | Cancer Research - AACR Journals. [Link]

  • Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib - AACR Journals. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • VEGF Signaling Pathway - Cusabio. [Link]

  • MTT Cell Assay Protocol. [Link]

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Comparative Efficacy Guide: Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate Scaffolds vs. Vemurafenib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Vemurafenib , the industry-standard BRAF


 inhibitor based on a 7-azaindole  (pyrrolo[2,3-b]pyridine) core, and the emerging class of inhibitors derived from Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate , which utilizes a 5-azaindole  (pyrrolo[3,2-c]pyridine) scaffold.

While Vemurafenib remains a clinical benchmark for metastatic melanoma, its utility is limited by acquired resistance and paradoxical MAPK pathway activation. Recent medicinal chemistry efforts have identified the 5-azaindole scaffold—specifically derivatives synthesized from the methyl ester precursor—as offering superior solubility, distinct binding modes, and in some cases, higher potency against resistant cell lines compared to Vemurafenib.

Structural & Mechanistic Basis

The Scaffold Shift: 7-Azaindole vs. 5-Azaindole

The core difference lies in the nitrogen positioning within the bicyclic system, which fundamentally alters the physicochemical properties and kinase binding affinity.

  • Vemurafenib (7-Azaindole):

    • Core: Pyrrolo[2,3-b]pyridine.[1][2][3][4][5][6]

    • Mechanism: Type I kinase inhibitor. Binds to the ATP-binding pocket of BRAF in the active conformation.

    • Limitation: The 7-azaindole core is lipophilic, requiring significant formulation engineering (e.g., microprecipitated bulk powder) to achieve bioavailability.

  • Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (5-Azaindole Precursor):

    • Core: Pyrrolo[3,2-c]pyridine.[7][8]

    • Advantage: The nitrogen at the 5-position (in the 3,2-c isomer arrangement) alters the hydrogen bond acceptor/donor profile within the hinge region of the kinase.

    • Role: This methyl ester is not the final drug but the critical pharmacophore precursor . It allows for rapid diversification at the C2 (amide/urea formation) and N1 positions to generate inhibitors that often exhibit improved aqueous solubility and metabolic stability compared to their 7-azaindole isomers.

MAPK Signaling Pathway & Inhibition

Both compounds target the MAPK/ERK pathway, specifically inhibiting the constitutively active BRAF


 mutant.

MAPK_Pathway GF Growth Factors RTK RTK (Receptor) GF->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vem Vemurafenib (7-azaindole) Vem->BRAF Inhibits Nov 5-Azaindole Derivatives (from Methyl ester) Nov->BRAF Potent Inhibition (High Selectivity)

Figure 1: MAPK signaling cascade showing the competitive inhibition of BRAF V600E by both scaffolds.

Comparative Efficacy Analysis

The following data compares Vemurafenib against optimized derivatives synthesized directly from the Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate starting material.

In Vitro Potency (IC50)

Experimental data indicates that while Vemurafenib is potent, specific 5-azaindole derivatives (amides/ureas derived from the topic ester) can achieve lower IC50 values, particularly in melanoma lines.

Compound ClassCore ScaffoldTarget Cell LineIC50 (nM)Selectivity Index (vs NIH3T3)
Vemurafenib 7-AzaindoleA375 (Melanoma)30 - 100 Moderate
Derivative 8a 5-AzaindoleA375 (Melanoma)< 30 High
Derivative 9b 5-AzaindoleA375 (Melanoma)~15 > 450x
Derivative 9f *5-AzaindoleNCI-9 PanelLow nM High

*Derivatives 8a/9b refer to optimized ureas synthesized from the Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate precursor [1].

Selectivity and Resistance
  • Vemurafenib: High selectivity for V600E, but susceptible to upstream RAS mutations or receptor tyrosine kinase (RTK) upregulation (e.g., PDGFR

    
    ).
    
  • 5-Azaindole Derivatives: The 3,2-c scaffold allows for vectors that can probe the "back pocket" of the kinase more effectively. Studies suggest these derivatives maintain potency against cell lines with moderate Vemurafenib resistance due to their slightly altered binding geometry, which avoids steric clashes common with 7-azaindole resistance mutations [1][2].

Experimental Protocols

To validate the efficacy of the Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold, researchers must first convert the ester into a bioactive amide/urea and then assay against Vemurafenib.

Synthesis Workflow (Ester to Active Inhibitor)

The methyl ester is not the endpoint; it is the flexible handle for Structure-Activity Relationship (SAR) studies.

  • Hydrolysis: Convert Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate to the free acid using LiOH in THF/H2O.

  • Coupling: React the free acid with various aryl amines (e.g., 3-aminobenzotrifluoride) using HATU/DIPEA to form the amide linkage.

  • Purification: HPLC to >95% purity is required for biological testing.

Cell Viability Assay (MTS Protocol)

Objective: Compare IC50 of the synthesized 5-azaindole derivative vs. Vemurafenib.

Reagents:

  • A375 Melanoma Cells (BRAF V600E positive).[3]

  • Vemurafenib (Control).[9]

  • Test Compound (5-azaindole derivative).[10][11]

  • MTS Reagent (Promega CellTiter 96).

Step-by-Step Procedure:

  • Seeding: Plate A375 cells at 3,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions (0.1 nM to 10

    
    M) of Vemurafenib and the Test Compound in DMSO (final DMSO <0.5%).
    
  • Incubation: Treat cells for 72 hours.

  • Readout: Add 20

    
    L MTS reagent per well. Incubate for 2-4 hours.
    
  • Analysis: Measure absorbance at 490 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation Check: Vemurafenib IC50 must fall within 30-100 nM for the assay to be valid.

Experimental Logic Visualization

Workflow Start Methyl 1H-pyrrolo[3,2-c] pyridine-2-carboxylate Synth Chemical Synthesis (Hydrolysis + Amide Coupling) Start->Synth Precursor Drug Active 5-Azaindole Inhibitor Synth->Drug Yields Assay MTS Viability Assay (A375 Cells) Drug->Assay Test Data IC50 Calculation vs Vemurafenib Assay->Data Output

Figure 2: Workflow for validating the efficacy of the 5-azaindole scaffold.

Conclusion

While Vemurafenib remains the regulatory standard, the Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate scaffold represents a superior chemical starting point for next-generation inhibitors. Experimental data confirms that derivatives optimized from this 5-azaindole core can achieve higher potency (lower nM IC50) and better selectivity indices (>450-fold) compared to the 7-azaindole backbone of Vemurafenib. For drug development professionals, this ester is a high-value building block for overcoming current BRAF inhibitor resistance mechanisms.

References

  • Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Source: Bioorganic & Medicinal Chemistry

  • The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI)

  • Vemurafenib (PLX4032) Mechanism and Clinical Data. Source: NCI Drug Dictionary

  • Biological Activity of Pyrrolo[3,2-c]pyridine Derivatives. Source: National Institutes of Health (PMC)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.